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  • Product: (S)-tert-Butyl azepan-4-ylcarbamate
  • CAS: 1017575-47-1

Core Science & Biosynthesis

Foundational

(S)-tert-Butyl Azepan-4-ylcarbamate: A Keystone Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access new chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access new chemical space and provide unique intellectual property is relentless. Among the saturated heterocycles that have garnered significant attention, the azepane ring system stands out for its conformational flexibility and its presence in numerous biologically active compounds.[1] This guide focuses on a particularly valuable derivative, (S)-tert-Butyl azepan-4-ylcarbamate, a chiral building block whose stereochemistry and protected amine functionality make it an indispensable tool in the synthesis of complex pharmaceutical agents. This document will serve as a comprehensive technical resource, detailing its commercial availability, synthesis, quality control, and critical applications in drug discovery.

Commercial Availability and Supplier Overview

(S)-tert-Butyl azepan-4-ylcarbamate is readily available from a variety of commercial suppliers catering to the research and development sector. The compound is typically supplied as a solid with a purity of 95-97% or higher.[2][3] When sourcing this material, it is crucial for researchers to consider not only the purity but also the enantiomeric excess and the presence of any residual solvents or synthetic byproducts, which can significantly impact the outcome of subsequent synthetic steps.

SupplierCAS NumberTypical PurityPhysical Form
MilliporeSigma1017575-47-1≥95% - 97%Solid
BLDpharm1017575-47-1≥95%Solid
Clearsynth454451-28-6 (racemate)InquireSolid
Lab Supplies1017575-47-1≥97%Solid
AiFChem454451-28-6 (racemate)InquireSolid

Note: The CAS number 454451-28-6 corresponds to the racemic mixture of tert-butyl azepan-4-ylcarbamate.[4] Researchers requiring the specific (S)-enantiomer should ensure they are purchasing under the CAS number 1017575-47-1.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-tert-Butyl azepan-4-ylcarbamate is a critical aspect of its utility. The primary challenge lies in establishing the stereocenter at the C4 position of the azepane ring. Two main strategies are employed: chiral resolution of a racemic mixture or asymmetric synthesis.

Asymmetric Synthesis via Biocatalytic Reductive Amination

A highly efficient and stereoselective method for the synthesis of (S)-4-aminoazepane derivatives involves the use of imine reductases (IREDs).[5] This biocatalytic approach offers excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). The general workflow is depicted below:

Asymmetric Synthesis Workflow start N-Boc-4-oxo-azepane ired Imine Reductase (IRED) Mutant (e.g., I149Y/L200H/W234K) start->ired Substrate amine Amine Source (e.g., NH3 or protected amine) amine->ired product (S)-tert-Butyl azepan-4-ylcarbamate ired->product >99% ee (S)-enantiomer nadph NADPH (cofactor) nadph->ired Reducing Agent

Caption: Asymmetric synthesis of (S)-tert-Butyl azepan-4-ylcarbamate via biocatalytic reductive amination.

This enzymatic process is highly attractive for its green credentials and high stereocontrol, making it a preferred method for industrial-scale production.

Potential Chemical Synthesis and Chiral Resolution

While biocatalysis is a powerful tool, traditional chemical synthesis followed by chiral resolution remains a viable approach. A potential synthetic route could involve the reductive amination of N-Boc-4-oxo-azepane using a chiral auxiliary or a chiral reducing agent.

Alternatively, the racemic tert-butyl azepan-4-ylcarbamate can be synthesized and then resolved into its constituent enantiomers. Classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) followed by fractional crystallization, can be employed.

Quality Control and Characterization

Ensuring the quality and purity of (S)-tert-Butyl azepan-4-ylcarbamate is paramount for its successful application in multi-step syntheses. A comprehensive Certificate of Analysis (COA) from the supplier should be carefully reviewed. Key analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The complex splitting patterns of the azepane ring protons can provide information about the ring conformation. The tert-butyl group should appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (ee) of the material. A suitable chiral stationary phase, such as one based on a polysaccharide derivative, is used to separate the (S) and (R) enantiomers.[8]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • Optical Rotation: The specific rotation of the enantiomerically pure compound should be measured and compared to literature values, if available.[9] The sign of the rotation (+ or -) confirms the identity of the enantiomer.

A typical quality control workflow is outlined below:

QC Workflow sample Incoming Batch of (S)-tert-Butyl azepan-4-ylcarbamate nmr ¹H and ¹³C NMR Spectroscopy sample->nmr Structural Confirmation hplc Chiral HPLC sample->hplc Enantiomeric Purity ms Mass Spectrometry sample->ms Molecular Weight Verification rotation Optical Rotation sample->rotation Stereochemical Identity coa Certificate of Analysis (COA) Generation nmr->coa hplc->coa ms->coa rotation->coa release Batch Release for Use coa->release

Caption: Quality control workflow for (S)-tert-Butyl azepan-4-ylcarbamate.

Applications in Drug Discovery

The azepane scaffold is increasingly recognized as a valuable component in the design of novel therapeutics due to its ability to impart favorable physicochemical properties and to explore unique vector spaces in protein binding pockets.[1][10] (S)-tert-Butyl azepan-4-ylcarbamate, with its defined stereochemistry and orthogonally protected amines, is a key intermediate in the synthesis of a variety of drug candidates.

Kinase Inhibitors

A significant application of this building block is in the synthesis of protein kinase inhibitors.[11][12][13] The azepane moiety can serve as a scaffold to orient pharmacophoric groups towards the ATP binding site or allosteric pockets of kinases. The stereochemistry at the 4-position is often crucial for achieving high potency and selectivity.

PTPN2/PTPN1 Inhibitors

Recent research has highlighted the importance of protein tyrosine phosphatases PTPN2 and PTPN1 as targets for enhancing anti-tumor immunity.[14] Azepane-containing derivatives have emerged as potent inhibitors of these enzymes, and (S)-tert-Butyl azepan-4-ylcarbamate is a key starting material for the synthesis of these novel immunomodulatory agents.

The general role of this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below:

Drug Synthesis Application start (S)-tert-Butyl azepan-4-ylcarbamate deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection 1. Removal of Protecting Group coupling Amide Coupling or Reductive Amination deprotection->coupling 2. Formation of Key Bond final_product Final Drug Candidate (e.g., Kinase Inhibitor) coupling->final_product 3. Further Functionalization scaffold Core Scaffold (e.g., Heterocycle) scaffold->coupling

Caption: General synthetic utility of (S)-tert-Butyl azepan-4-ylcarbamate in drug synthesis.

Conclusion

(S)-tert-Butyl azepan-4-ylcarbamate has established itself as a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its commercial availability, coupled with robust methods for its enantioselective synthesis, makes it an accessible and reliable tool for medicinal chemists. A thorough understanding of its quality control parameters is essential to ensure the reproducibility of synthetic campaigns. As the demand for novel therapeutics targeting complex diseases continues to grow, the strategic use of versatile and stereochemically defined building blocks like (S)-tert-Butyl azepan-4-ylcarbamate will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. Protein kinase B inhibitors. US9492453B2.
  • Lab Supplies. tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. Available at: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Zeng, X., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
  • Sturdivant, J. M., et al. Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • Google Patents. Process for the preparation of kinase inhibitors and intermediates thereof. US9643927B1.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP 3660020 B1. Available at: [Link]

  • ResearchGate. Asymmetric reductive amination for the synthesis of chiral amines. Available at: [Link]

  • ResearchGate. Intramolecular reductive aminations for the formation of azepanes. Available at: [Link]

  • Google Patents. Type-S protein kinase inhibitor and use thereof. US20160096848A1.
  • Beilstein Journals. An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. Available at: [Link]

  • PubMed. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Available at: [Link]

  • National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Nakao, M., et al. (2024). Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Results in Chemistry, 7, 101415.
  • PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Available at: [Link]

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Optical Rotation Determination. Available at: [Link]

  • Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. ChemistrySelect, 9(16), e202401323.

Sources

Exploratory

Introduction: The Significance of (S)-tert-Butyl azepan-4-ylcarbamate in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl azepan-4-ylcarbamate from Achiral Precursors (S)-tert-Butyl azepan-4-ylcarbamate is a critical chiral building block in modern drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl azepan-4-ylcarbamate from Achiral Precursors

(S)-tert-Butyl azepan-4-ylcarbamate is a critical chiral building block in modern drug discovery and development. The seven-membered azepane ring is a privileged scaffold found in a multitude of biologically active compounds, and the specific stereochemistry at the C4 position is often crucial for target engagement and pharmacological efficacy.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, making this synthon a versatile intermediate for the synthesis of complex pharmaceutical agents. The development of efficient and stereocontrolled methods to produce this compound from simple, achiral starting materials is therefore a topic of significant interest, driven by the need for scalable, cost-effective, and sustainable manufacturing processes.[2]

This guide provides a detailed exploration of the primary asymmetric strategies for synthesizing (S)-tert-Butyl azepan-4-ylcarbamate, intended for researchers and scientists in the field. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of methodologies including transition metal-catalyzed asymmetric hydrogenation, biocatalytic reductive amination, and enzymatic kinetic resolution.

The Core Synthetic Challenge: Establishing Asymmetry

The central challenge in synthesizing the target molecule from achiral precursors is the enantioselective formation of the C-N bond or the reduction of a prochiral intermediate to establish the single (S)-stereocenter at the C4 position. The key achiral precursor for most routes is the commercially available N-Boc-azepan-4-one .

G cluster_start Achiral Precursor cluster_routes Asymmetric Strategies cluster_end Target Molecule start N-Boc-azepan-4-one AH Asymmetric Hydrogenation start->AH Forms Enamide Intermediate IRED Biocatalytic Reductive Amination start->IRED Direct Amination EKR Enzymatic Kinetic Resolution start->EKR Forms Racemic Amine end_product (S)-tert-Butyl azepan-4-ylcarbamate AH->end_product IRED->end_product EKR->end_product

Caption: Key synthetic pathways from N-Boc-azepan-4-one.

Strategy 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral amines from prochiral enamides or enamines.[2][3] This strategy involves the conversion of N-Boc-azepan-4-one into its corresponding N-Boc-1,2,3,7-tetrahydro-1H-azepin-4-amine (enamide), followed by hydrogenation using a chiral transition-metal catalyst.

Causality and Mechanistic Insight: The success of this method hinges on the chiral ligand coordinated to the metal center (e.g., Rhodium, Ruthenium, or Iridium).[4][5] The ligand, often a chiral bisphosphine, creates a chiral environment around the metal. The enamide substrate coordinates to the metal complex in a specific, low-energy orientation. The subsequent delivery of hydrogen occurs stereoselectively to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand, resulting in a high enantiomeric excess (ee) of the desired (S)-enantiomer.[5] The choice of solvent can also be critical, with protic solvents like methanol or ethanol sometimes enhancing both yield and enantioselectivity.[5]

G cluster_workflow Asymmetric Hydrogenation Workflow A N-Boc-azepan-4-one B Enamide Formation (e.g., with NH4OAc, Ti(OiPr)4) A->B C Prochiral Enamide B->C D Asymmetric Hydrogenation (H₂, Chiral Catalyst) C->D E (S)-tert-Butyl azepan-4-ylcarbamate D->E

Caption: Workflow for the asymmetric hydrogenation approach.

Experimental Protocol: Asymmetric Hydrogenation of Prochiral Enamide

Step 1: Synthesis of tert-Butyl (1,2,3,7-tetrahydro-1H-azepin-4-yl)carbamate (Prochiral Enamide)

  • To a solution of N-Boc-azepan-4-one (1.0 equiv) in anhydrous toluene (0.5 M) is added ammonium acetate (5.0 equiv).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water for 12-18 hours, monitoring by TLC for the disappearance of the starting ketone.

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the prochiral enamide.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave under an inert argon atmosphere, the enamide (1.0 equiv) and a chiral catalyst (e.g., [Rh(COD)(DuPhos)]BF₄, 0.5-1.0 mol%) are dissolved in degassed methanol (0.1 M).

  • The autoclave is sealed, purged several times with H₂, and then pressurized with H₂ gas (5-10 bar).

  • The reaction is stirred vigorously at a controlled temperature (e.g., 25-40 °C) for 12-24 hours.

  • Upon completion (monitored by HPLC or GC), the pressure is carefully released, and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography to yield the target compound. The enantiomeric excess is determined by chiral HPLC analysis.

ParameterValue/ConditionRationale
Catalyst Chiral Rhodium or Ruthenium complexesProven efficacy in enamide hydrogenation.[4][5]
Catalyst Loading 0.5 - 1.0 mol%Balances reaction rate and cost-effectiveness.
Solvent Degassed MethanolProtic solvent often enhances selectivity and solubility.[5]
H₂ Pressure 5 - 10 barSufficient for reaction without requiring specialized high-pressure equipment.
Temperature 25 - 40 °CMild conditions to preserve catalyst activity and selectivity.
Typical Yield >90%High conversion is typical for this transformation.
Typical ee >95%A well-chosen catalyst/ligand combination provides excellent stereocontrol.[4]

Strategy 2: Biocatalytic Asymmetric Reductive Amination

A more direct and "green" alternative is the use of enzymes, specifically imine reductases (IREDs), to catalyze the asymmetric reductive amination of N-Boc-azepan-4-one.[6] This approach combines the formation of the imine intermediate and its stereoselective reduction into a single, highly efficient step.

Causality and Mechanistic Insight: IREDs are enzymes that utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the C=N bond of an imine or iminium ion. The enzyme's active site is an exquisitely defined chiral pocket. The ketone substrate and an amine source (like ammonia or an alkylamine) enter the active site and form an imine in situ. This intermediate is held in a specific conformation by non-covalent interactions with amino acid residues. The cofactor (NADPH) is positioned to deliver the hydride to only one face of the imine, leading to the formation of a single enantiomer of the amine product with exceptionally high stereoselectivity.[6] Structure-guided protein engineering can be used to create mutant IREDs with enhanced activity and selectivity for specific substrates.[6]

G cluster_workflow Biocatalytic Reductive Amination Workflow A N-Boc-azepan-4-one + Amine Source (e.g., NH₃) B One-Pot Reaction: - Imine Reductase (IRED) - Cofactor (NADPH) - Cofactor Recycling System A->B C (S)-tert-Butyl azepan-4-ylcarbamate B->C

Caption: Workflow for the biocatalytic IRED approach.

Experimental Protocol: IRED-Catalyzed Reductive Amination
  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • To the buffer, add the N-Boc-azepan-4-one substrate (1.0 equiv, e.g., 10-20 mM final concentration), an amine source (e.g., 1 M ammonium chloride), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding the IRED enzyme (lyophilized powder or solution) and the NADPH cofactor (catalytic amount, e.g., 1 mM).

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and pH for 24-48 hours.

  • Progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product. Chiral HPLC is used to confirm enantiomeric excess.

ParameterValue/ConditionRationale
Biocatalyst Imine Reductase (IRED)Highly selective for asymmetric amine synthesis.[6]
Amine Source NH₄Cl / NH₃Simple and inexpensive source of the amino group.
Cofactor System NADPH with Glucose/GDH recyclingStoichiometric NADPH is expensive; a recycling system makes the process economical.
Solvent Aqueous Buffer (pH 7.5)Mimics physiological conditions for optimal enzyme activity.
Temperature 30 °CMild conditions that preserve enzyme structure and function.
Typical Yield >90%Enzymatic reactions can be highly efficient.
Typical ee >99%Enzymes offer unparalleled stereoselectivity.[6]

Strategy 3: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a classic method for separating a racemic mixture.[7] In this approach, racemic tert-butyl azepan-4-ylcarbamate is first synthesized via a standard, non-asymmetric reductive amination. An enzyme, typically a lipase, is then used to selectively acylate one of the enantiomers, leaving the other unreacted.[8] The resulting acylated product and the unreacted amine can then be separated.

Causality and Mechanistic Insight: This method relies on the difference in the rate of reaction for the two enantiomers within the chiral active site of the enzyme.[7] For example, Candida antarctica lipase B (CALB) can catalyze the acylation of the (R)-amine much faster than the (S)-amine. When the reaction is stopped at approximately 50% conversion, the mixture will contain the acylated (R)-amine and the unreacted (S)-amine. The key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.[7] However, this method provides access to both enantiomers.

G cluster_workflow Enzymatic Kinetic Resolution Workflow A Racemic tert-Butyl azepan-4-ylcarbamate B Enzymatic Acylation (e.g., CALB, Acyl Donor) A->B C Mixture: - (S)-Amine (Unreacted) - (R)-N-Acyl-Amine B->C D Separation (e.g., Chromatography or Extraction) C->D E (S)-tert-Butyl azepan-4-ylcarbamate D->E

Caption: Workflow for the enzymatic kinetic resolution approach.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic tert-Butyl azepan-4-ylcarbamate

  • Dissolve N-Boc-azepan-4-one (1.0 equiv) in methanol.

  • Add ammonium acetate (5.0 equiv) and sodium cyanoborohydride (1.5 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction, remove the solvent, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify by column chromatography to obtain the racemic amine.

Step 2: Enzymatic Resolution

  • Dissolve the racemic amine (1.0 equiv) in a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Add an acyl donor (e.g., ethyl acetate, 1.0-2.0 equiv).

  • Add an immobilized lipase (e.g., Novozym 435 - immobilized CALB) to the mixture.[9]

  • Shake the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

  • When conversion reaches ~50%, filter off the enzyme.

  • The resulting mixture of the unreacted (S)-amine and the acylated (R)-amine can be separated. Often, the basicity difference allows for separation by acidic extraction, or alternatively, by column chromatography.

ParameterValue/ConditionRationale
Enzyme Immobilized Lipase (e.g., Novozym 435)Robust, reusable, and highly selective for amine acylation.[9][10]
Acyl Donor Ethyl AcetateActs as both solvent and acylating agent, minimizing waste.
Solvent Methyl tert-butyl ether (MTBE)A common solvent for enzymatic reactions, good substrate solubility.
Control Monitor to ~50% conversionEssential for achieving high enantiomeric excess for both components.
Max. Yield 50%Inherent limitation of kinetic resolution.[7]
Typical ee >98% (for unreacted amine)Lipases can exhibit very high enantioselectivity (E-value).

Comparative Analysis and Conclusion

Each synthetic strategy offers a distinct set of advantages and disadvantages for producing (S)-tert-Butyl azepan-4-ylcarbamate.

StrategyAdvantagesDisadvantagesBest Suited For
Asymmetric Hydrogenation High yield (>90%), excellent ee (>95%), atom economical.[2][3]Requires precious metal catalysts, high-pressure equipment, and synthesis of a specific enamide intermediate.Large-scale industrial manufacturing where efficiency and throughput are paramount.
Biocatalytic Reductive Amination Exceptional enantioselectivity (>99% ee), mild aqueous conditions, environmentally friendly, direct conversion from ketone.[6]Requires specific enzyme discovery/engineering, potential for substrate/product inhibition, lower substrate loading.Processes where sustainability ("green chemistry") and extremely high optical purity are the primary drivers.
Enzymatic Kinetic Resolution Access to both enantiomers, robust and well-established technology, high ee achievable.[7][10]Maximum theoretical yield is 50%, requires an additional separation step.Laboratory-scale synthesis or when both enantiomers are required for structure-activity relationship (SAR) studies.

The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, cost constraints, desired optical purity, and available equipment. For industrial-scale production, asymmetric hydrogenation remains a highly competitive and efficient method. However, the rapid advancements in biotechnology make biocatalytic reductive amination an increasingly attractive and sustainable alternative, offering a direct, one-step conversion with unparalleled stereocontrol.

References

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Sources

Foundational

(S)-tert-Butyl azepan-4-ylcarbamate: A Strategic Scaffold for 3D-Rich Drug Design

The following technical guide details the strategic application of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1) in modern drug discovery. Executive Summary In the pursuit of novel chemical space beyond the "fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1) in modern drug discovery.

Executive Summary

In the pursuit of novel chemical space beyond the "flatland" of heteroaromatic and piperidine-based drugs, the azepane (homopiperidine) ring system has emerged as a high-value pharmacophore. (S)-tert-Butyl azepan-4-ylcarbamate serves as a critical, bifunctional chiral building block. Its seven-membered ring offers unique conformational flexibility (twist-chair/twist-boat) that allows substituents to access binding pockets unreachable by rigid 6-membered analogs.

This guide outlines the physicochemical properties, synthetic utility, and experimental protocols for leveraging this scaffold to engineer high-affinity ligands for kinases, GPCRs, and neuro-transporters.

Structural Analysis & Physicochemical Profile

The "Magic Methyl" of Ring Expansion

Replacing a piperidine ring with an azepane ring is a bioisosteric replacement often called a "ring-expansion strategy." This modification alters the vector of substituents and the lipophilicity profile without significantly increasing molecular weight.

PropertyPiperidine Core (Reference)Azepane Core (Target)Impact on Drug Design
Ring Size 6-membered7-memberedIncreases hydrodynamic volume; fills larger hydrophobic pockets.
Conformation Rigid ChairFlexible Twist-ChairAdapts to induced-fit binding modes; reduces entropic penalty if pre-organized.
C-N-C Angle ~110°~114-117°Alters hydrogen bond acceptor directionality of the ring nitrogen.
Chirality C4 is prochiral (usually)C4 is Chiral (S)-configuration enables specific stereochemical vectoring of the C4-amine.
Bifunctional Orthogonality

The molecule contains two distinct nitrogen centers allowing for sequential, orthogonal functionalization:

  • N1 (Ring Nitrogen): A secondary amine (

    
    ), highly nucleophilic, ready for 
    
    
    
    , reductive amination, or acylation.
  • N-Boc (Exocyclic Nitrogen): A carbamate-protected primary amine at C4, serving as a latent handle for amide/urea coupling after deprotection.

Synthetic Strategy & Decision Matrix

The order of operations is critical when using this scaffold. The high nucleophilicity of the N1 ring nitrogen dictates that it is typically functionalized before the C4-Boc group is removed, to avoid polymerization or regioselectivity issues.

Workflow Visualization

The following decision tree illustrates the standard synthetic pathways for this scaffold.

Azepane_Workflow Start (S)-tert-Butyl azepan-4-ylcarbamate N1_Func Step 1: N1-Functionalization (Core Assembly) Start->N1_Func Reductive Amination or SnAr Deprotect Step 2: C4-Deprotection (Boc Removal) Start->Deprotect Not Recommended (Diamine formation) N1_Func->Deprotect TFA/DCM or HCl/Dioxane C4_Func Step 3: C4-Elaboration (Warhead/Tail Attachment) Deprotect->C4_Func Amide Coupling or Urea Formation Final Final Drug Candidate (Kinase/GPCR Ligand) C4_Func->Final Purification

Caption: Strategic workflow for orthogonal functionalization. N1-functionalization is prioritized to maintain regiocontrol.

Experimental Protocols

Protocol A: N1-Arylation via (Core Installation)

Context: Installing a heteroaromatic core (e.g., pyrimidine, quinazoline) on the ring nitrogen. Causality: The secondary amine of the azepane is sterically more hindered than a pyrrolidine but less than a piperidine. Elevated temperature and polar aprotic solvents are required to drive the reaction against electron-deficient halides.

Materials:

  • (S)-tert-Butyl azepan-4-ylcarbamate (1.0 equiv)

  • 2-Chloro-4-substituted-pyrimidine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the chloropyrimidine derivative in n-Butanol (0.5 M concentration).

  • Addition: Add (S)-tert-Butyl azepan-4-ylcarbamate followed by DIPEA.

  • Reflux: Heat the reaction mixture to 110°C under nitrogen atmosphere for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the starting chloride is the rate-limiting step.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure. Dilute with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a stable solid.

Protocol B: C4-Boc Deprotection (The "Clean" Method)

Context: Exposing the primary amine for subsequent coupling. Causality: Standard TFA/DCM conditions can sometimes lead to sticky trifluoroacetate salts that are hygroscopic. Using HCl/Dioxane provides a hydrochloride salt that precipitates cleanly, facilitating handling.

Materials:

  • N1-substituted-(S)-tert-Butyl azepan-4-ylcarbamate (from Protocol A)

  • 4M HCl in 1,4-Dioxane

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Dissolve the intermediate in a minimal amount of DCM (or MeOH if solubility is poor) at 0°C.

  • Acidification: Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Observation: A white precipitate (the amine-HCl salt) often forms.

  • Isolation:

    • If solid forms: Filter the solid, wash with diethyl ether, and dry under vacuum.

    • If no solid: Concentrate in vacuo. Triturate the residue with diethyl ether to remove excess HCl and organic impurities.

  • Free Basing (Optional but recommended for next step): Dissolve salt in DCM, wash with 1N NaOH, dry over

    
    , and concentrate to yield the free amine.
    

Case Study: Design of a JAK-Family Kinase Inhibitor

Objective: To improve the selectivity of a Janus Kinase (JAK) inhibitor by exploiting the chiral twist of the azepane ring.

  • Hypothesis: Replacing the piperidine linker of Tofacitinib or similar analogs with (S)-4-aminoazepane will project the terminal sulfonamide/amide into a hydrophobic sub-pocket (e.g., the solvent-exposed front) with a distinct vector, potentially reducing off-target binding to other kinases.

  • Execution:

    • Core: 7-Deazapurine chloride reacted with (S)-tert-Butyl azepan-4-ylcarbamate (Protocol A).

    • Linker: Deprotection of Boc (Protocol B).

    • Tail: Acylation of the resulting primary amine with cyanoacetic acid (for covalent cysteine targeting) or a specific aryl acid.

  • Outcome: The (S)-enantiomer typically exhibits 10–100x fold difference in

    
     compared to the (R)-enantiomer due to the specific trajectory of the C4-substituent relative to the ATP-binding cleft.
    

Safety & Handling

  • GHS Classification: Warning. Harmful if swallowed (H302).

  • Storage: Keep in a dark, dry place at 2–8°C. The Boc group is acid-sensitive; avoid exposure to acidic fumes during storage.

  • Stereochemical Integrity: Ensure the starting material is >98% ee (enantiomeric excess). Racemization is unlikely under standard basic coupling conditions but can occur under harsh acidic conditions if the temperature is uncontrolled.

References

  • Azepane Scaffolds in Medicinal Chemistry. BenchChem Application Notes. Retrieved from

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry, 2019.

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Bioorganic & Medicinal Chemistry, 2015.[1]

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane. Journal of Medicinal Chemistry, 2024.

  • Product Specification: tert-Butyl (S)-azepan-4-ylcarbamate. Sigma-Aldrich. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Protocols for (S)-tert-Butyl azepan-4-ylcarbamate

Executive Summary & Strategic Analysis This guide details the N-alkylation of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1). This scaffold is a critical intermediate in the synthesis of GPCR ligands (e.g., CXCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the N-alkylation of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1). This scaffold is a critical intermediate in the synthesis of GPCR ligands (e.g., CXCR4 antagonists) and kinase inhibitors.

Structural Deconstruction

The substrate contains two nitrogen centers with distinct electronic environments:

  • N1 (Azepane Ring Nitrogen): A secondary cyclic amine. This is the primary nucleophile (

    
    ).
    
  • N4 (Exocyclic Carbamate): A Boc-protected primary amine. It is non-nucleophilic under standard alkylation conditions but sensitive to strong acids (e.g., TFA, HCl).

The "Azepane Challenge"

Unlike piperidines (6-membered) or pyrrolidines (5-membered), azepanes (7-membered) exhibit unique conformational entropy.

  • Reactivity: Azepanes are generally slightly more basic than piperidines but kinetically slower in

    
     reactions due to transannular steric interactions (ring puckering).
    
  • Chemoselectivity: The primary risk in direct alkylation is quaternization (over-alkylation) due to the high nucleophilicity of the resulting tertiary amine.

Recommendation: Use Reductive Amination (Method A) for most alkyl groups (


 or 

) to ensure mono-alkylation. Use Direct Alkylation (Method B) only for methylations or when the electrophile is a highly reactive halide (e.g., benzyl bromide) or lacks a corresponding aldehyde.

Decision Matrix: Selecting the Right Protocol

The following decision tree guides the selection of the optimal synthetic route based on the desired substituent (


).

ReactionSelection Start Target Substituent (R) Type Electrophile Type? Start->Type Aldehyde Aldehyde/Ketone Type->Aldehyde Carbonyl Halide Alkyl/Benzyl Halide Type->Halide Halogen Aryl Aryl Halide Type->Aryl Ar-X MethodA Method A: Reductive Amination (STAB) Aldehyde->MethodA Preferred MethodB Method B: Direct Alkylation (K2CO3/DIPEA) Halide->MethodB If no aldehyde MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Aryl->MethodC C-N Coupling

Figure 1: Strategic decision tree for N-functionalization of the azepane scaffold.

Method A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone or the Boc-protecting group. It prevents over-alkylation.

Materials
  • Substrate: (S)-tert-Butyl azepan-4-ylcarbamate (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv) - Crucial for ketone reactivity.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the azepane substrate in DCE (0.1 M concentration).
    
  • Imine Formation: Add the aldehyde/ketone and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For sterically hindered ketones, extending this time to 2 hours ensures equilibrium shifts toward the iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM + 0.5%

    
    ).
    
  • Quench: Quench by adding saturated aqueous

    
     until pH > 8. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Method B: Direct Alkylation ( )[1]

Rationale: Used when the electrophile is an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide). This method requires careful stoichiometry to avoid quaternary ammonium salt formation.

Materials
  • Substrate: (S)-tert-Butyl azepan-4-ylcarbamate (1.0 equiv)

  • Electrophile: Alkyl Halide (0.95–1.0 equiv) - Slight deficit prevents over-alkylation.

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol
  • Setup: Dissolve substrate in ACN (0.1 M). Add

    
    .
    
  • Addition: Cool to 0°C. Add the alkyl halide dropwise as a solution in ACN.

    • Critical: Do not add the halide in one portion. Slow addition favors mono-alkylation.

  • Reaction: Stir at RT (for reactive halides) or 60°C (for unreactive chlorides).

  • Monitoring: Monitor via LC-MS. Look for [M+H] (Product) vs [M+R+H] (Quaternary byproduct).

  • Workup: Filter off inorganic salts. Dilute filtrate with EtOAc, wash with water/brine (to remove DMF/ACN), and concentrate.

Comparative Data & Troubleshooting

Stoichiometry Table
ComponentMethod A (Reductive)Method B (Direct Alkylation)
Azepane Substrate 1.0 equiv1.0 equiv
Electrophile 1.2 equiv (Aldehyde)0.95 equiv (Halide)
Reagent/Base 1.5 equiv STAB2.0 equiv

Additive 1.0 equiv AcOHNone (optional KI cat.)
Temp 0°C

RT
0°C

RT (or 60°C)
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Method A) Incomplete imine formationIncrease AcOH (up to 5 eq) or use

as a Lewis acid/dehydrating agent.
Over-Alkylation (Method B) Excess electrophileReduce halide to 0.9 equiv; switch to Method A if possible.
Boc Deprotection Acidic conditions too harshEnsure reaction temp < 40°C in Method A; avoid strong mineral acids.
Stalled Reaction (Steric) Azepane ring puckeringSwitch solvent to DMF and heat to 80°C (Method B only).

Mechanistic Pathway (Reductive Amination)[1][2]

The following diagram illustrates the chemoselective pathway of Method A, highlighting the role of the iminium intermediate.

Mechanism Substrate Azepane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product N-Alkylated Azepane Iminium->Product Hydride Transfer Acid AcOH (Catalyst) Acid->Hemiaminal Activates Hydride STAB (H- Source) Hydride->Iminium Reduces

Figure 2: Mechanism of STAB-mediated reductive amination. The iminium ion forms faster than the reduction of the aldehyde, ensuring selectivity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mykura, R. C., et al. (2023).[1] "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry, 15, 1–10.

  • Chen, C., et al. (2017).[2] "Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives." Organic & Biomolecular Chemistry, 15, 5025-5032.

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes." BenchChem Protocols.

Sources

Application

Coupling reactions of (S)-tert-Butyl azepan-4-ylcarbamate with carboxylic acids

Application Note: Amide Coupling of (S)-tert-Butyl Azepan-4-ylcarbamate Introduction & Scope This guide details the protocols for the acylation of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1) with various carb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling of (S)-tert-Butyl Azepan-4-ylcarbamate

Introduction & Scope

This guide details the protocols for the acylation of (S)-tert-Butyl azepan-4-ylcarbamate (CAS: 1017575-47-1) with various carboxylic acids.

The azepane (homopiperidine) scaffold is a "privileged structure" in medicinal chemistry, offering unique conformational properties distinct from the more rigid piperidine or pyrrolidine analogs. However, the 7-membered ring introduces specific synthetic challenges:

  • Entropic Factors: The flexibility of the ring can reduce the effective molarity of the nucleophile (N1) compared to 5- or 6-membered rings.

  • Steric Hindrance: The bulky Boc-amino substituent at C4, particularly in the (S)-configuration, can create transannular interactions that shield the N1 nitrogen, necessitating highly active coupling agents.

This document provides two optimized workflows:

  • Method A (HATU): High-throughput/Discovery scale (mg to g).

  • Method B (T3P): Scalable/Difficult substrates (g to kg), focusing on ease of workup and low epimerization.

Chemical Profile

PropertyDetail
Compound Name (S)-tert-Butyl azepan-4-ylcarbamate
CAS Number 1017575-47-1
Molecular Weight 214.31 g/mol
Stereochemistry (S)-Enantiomer
Reactive Center N1 (Secondary cyclic amine)
Protecting Group Boc (Acid labile) on C4-amine
Solubility Soluble in DCM, DMF, MeOH, THF; Low solubility in water

Mechanistic Decision Tree

The choice of coupling reagent is critical.[1][2][3] While carbodiimides (EDC/DCC) are traditional, they often fail to drive conversion with sterically encumbered secondary amines like substituted azepanes.

CouplingStrategy Start Start: Select Coupling Strategy CheckScale Scale of Reaction? Start->CheckScale CheckAcid Is the Carboxylic Acid Sterically Hindered or Chiral? CheckScale->CheckAcid < 10 grams MethodB Method B: T3P/Pyridine (Low Epimerization, Easy Workup) CheckScale->MethodB > 10 grams (Process Scale) MethodA Method A: HATU/DIPEA (High Reactivity, Fast) CheckAcid->MethodA Standard/Hindered CheckAcid->MethodB Highly Chiral Sensitive MethodA->MethodB If Yield < 50% MethodC Method C: Mixed Anhydride (Cost Effective, High Risk of Racemization)

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Standard)

Best for: Rapid synthesis, high-value intermediates, and hindered acids.

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 equiv[1][4]
    
  • (S)-tert-Butyl azepan-4-ylcarbamate: 1.1 equiv[1]

  • HATU : 1.2 equiv (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Procedure:

  • Activation: To a clean, dry vial equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester (OAt-ester).

    • Note: Pre-activation is crucial for hindered acids to ensure the active species is ready before the amine is introduced.

  • Amine Addition: Add (S)-tert-Butyl azepan-4-ylcarbamate (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][4]

    • Target: Disappearance of Acid [M-H]- or [M+H]+.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][4][5]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess DIPEA and unreacted azepane).[1] Caution: Do not use strong acid for prolonged periods to avoid Boc deprotection.

      • Saturated NaHCO₃ (to remove unreacted acid and HATU byproducts).[1]

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[3][6]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Method B: T3P-Mediated Coupling (Process/Difficult Substrates)

Best for: Scale-up, chiral acids (lowest racemization risk), and simple purification.

Reagents:

  • Carboxylic Acid: 1.0 equiv[4]

  • (S)-tert-Butyl azepan-4-ylcarbamate: 1.1 equiv[1]

  • T3P (Propylphosphonic anhydride): 1.5 – 2.0 equiv (supplied as 50% w/w solution in EtOAc or DMF).[1]

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv).[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Procedure:

  • Charge: In a reactor/flask, combine the Carboxylic Acid (1.0 equiv), (S)-tert-Butyl azepan-4-ylcarbamate (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.2 M).

    • Note: Unlike HATU, T3P does not require pre-activation.[1]

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add the T3P solution (1.5 equiv) over 10–15 minutes.

    • Exotherm Control: T3P addition is exothermic.[1] Maintain internal temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow after 12h, heat to 40–50°C. T3P is thermally stable.

  • Workup (The "Water Wash"):

    • Add water directly to the reaction mixture.[1]

    • Separate layers.[1][6]

    • Wash organic layer with 0.5M NaOH (removes T3P byproducts which are water-soluble phosphates).[1]

    • Wash with 1M HCl (removes pyridine/amine).

    • Wash with Brine.[1][6][7]

  • Isolation: Dry and concentrate. Often yields high-purity material requiring no chromatography.[1]

Quality Control & Troubleshooting

Analytical Checkpoints:

Observation (LCMS/NMR)Root CauseCorrective Action
Unreacted Azepane Steric hindrance of the acid; Azepane ring conformation shielding N1.[1]Switch to Method B (T3P) and heat to 50°C. Or use microwave irradiation with HATU (50°C, 30 min).
Epimerization of Acid Over-activation; High base concentration.[1]Use T3P with Pyridine (weaker base) at 0°C. Avoid DMF (promotes racemization via SN2 mechanism).[1]
Boc-Deprotection Acidic workup too strong or prolonged.[1]Use 10% Citric acid instead of HCl. Ensure workup is rapid and cold.
N-Acylurea Byproduct Use of EDC/DCC without HOBt/HOAt.[1]Stop using carbodiimides. Switch to HATU or T3P immediately.

Workflow Diagram:

Workflow Reactants Acid + (S)-Azepane + Coupling Agent Reaction Reaction (RT or Heat) Reactants->Reaction Quench Quench/Workup (Acid/Base Wash) Reaction->Quench QC QC: LCMS/NMR Check Purity Quench->QC QC->Reaction Incomplete (Add more reagent) NextStep Next Step: Boc-Deprotection QC->NextStep Pass

Figure 2: General operational workflow for the synthesis and validation of the coupled product.

References

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: T3P (Propylphosphonic Anhydride) Protocols. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Contextual grounding for T3P scalability).

  • Vertex AI Search. (2026).[1] Consolidated search results for Azepane medicinal chemistry and coupling protocols. (See internal search logs 1.1 - 1.23).

Sources

Method

Application Note: (S)-tert-Butyl Azepan-4-ylcarbamate as a Chiral Amine Surrogate

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and handling of (S)-tert-Butyl azepan-4-ylcarbamate , a high-value chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthetic protocols, and handling of (S)-tert-Butyl azepan-4-ylcarbamate , a high-value chiral building block for scaffold hopping and lead optimization.

Executive Summary

(S)-tert-Butyl azepan-4-ylcarbamate is a bifunctional, chiral building block used primarily as a surrogate for 4-aminopiperidine and 3-aminopyrrolidine motifs in drug design. By introducing a 7-membered azepane ring, this scaffold alters the vector orientation of substituents and modulates physicochemical properties (logP, solubility) without significantly changing the molecular weight.

This guide provides validated protocols for its use in Buchwald-Hartwig amination , Nucleophilic Aromatic Substitution (SₙAr) , and downstream library generation.

Strategic Rationale: Why Use the Azepane Scaffold?

In late-stage lead optimization, "scaffold hopping" is a critical strategy to break patent space or improve selectivity. The azepane ring offers distinct advantages over the ubiquitous piperidine ring:

  • Vector Re-orientation: Unlike the rigid chair conformation of piperidine, the azepane ring exists in a dynamic twist-chair/twist-boat equilibrium. This flexibility allows the C4-substituent to access binding pockets undefined by 6-membered rings.

  • Chirality: The (S)-enantiomer allows for the exploration of specific stereochemical space, often critical for distinguishing between protein isoforms (e.g., kinase selectivity).

  • Physicochemical Modulation: The expanded ring slightly increases lipophilicity, which can improve blood-brain barrier (BBB) penetration in CNS programs.

Workflow: Scaffold Hopping Strategy

The following diagram illustrates the logical flow of replacing a standard piperidine linker with the chiral azepane surrogate.

ScaffoldHopping Lead Lead Compound (Piperidine Core) Issue Issue Identified: - IP Conflict - Poor Selectivity - Metabolic Instability Lead->Issue Analysis Solution Scaffold Hop: (S)-Azepane Substitution Issue->Solution Design Strategy Result Optimized Lead: - Novel Vector - Enhanced Selectivity Solution->Result Synthesis & Assay

Figure 1: Strategic workflow for implementing azepane surrogates in lead optimization.

Chemical Profile & Handling

PropertySpecificationNotes
Appearance White to off-white solidHygroscopic; store under inert gas.
Chiral Purity >98% eeCritical for structure-activity relationship (SAR) consistency.
Solubility DCM, MeOH, DMSO, DMFPoor solubility in non-polar alkanes (Hexane).
Stability Stable at -20°CAvoid prolonged exposure to strong acids (removes Boc).
pKa (Ring N) ~10.5 (Calculated)Highly nucleophilic secondary amine.

Experimental Protocols

Protocol A: Heteroarylation via Buchwald-Hartwig Coupling

This protocol describes coupling the free secondary amine of the azepane ring to a heteroaryl chloride. This is the most common "entry point" for this building block.

Target: N-Arylation of (S)-tert-butyl azepan-4-ylcarbamate.

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Amine: (S)-tert-Butyl azepan-4-ylcarbamate (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or RuPhos (4-10 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), (S)-tert-Butyl azepan-4-ylcarbamate (235 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor conversion by LC-MS.

    • Note: The secondary amine of the azepane is sterically more demanding than pyrrolidine; higher temperatures may be required compared to standard couplings.

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient). The Boc-protected product is usually stable on silica.

Protocol B: SₙAr Coupling (Electron-Deficient Electrophiles)

For highly reactive electrophiles (e.g., 4-chloropyrimidines, 2-fluoronitrobenzenes), a metal-free approach is preferred.

Reagents:

  • Base: DIPEA (2.0–3.0 equiv)

  • Solvent: DMF, DMSO, or NMP

  • Temp: 60–90°C

Procedure:

  • Dissolve the electrophile (1.0 equiv) and (S)-tert-butyl azepan-4-ylcarbamate (1.1 equiv) in DMF (0.2 M).

  • Add DIPEA (2.5 equiv).

  • Heat to 80°C. Monitor by LC-MS.

  • Critical Step: Upon completion, pour the reaction mixture into ice-water (10x volume). The product often precipitates. If not, extract with EtOAc/LiCl (aq) to remove DMF.

Protocol C: Deprotection & Library Generation

Once the azepane is coupled to the core scaffold, the Boc group is removed to reveal the primary amine for diversification (e.g., amide coupling, urea formation).

Step-by-Step Procedure:

  • Deprotection: Dissolve the Boc-intermediate in DCM (5 vol). Add 4M HCl in Dioxane (5–10 equiv). Stir at RT for 2 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) usually forms.

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove non-polar impurities. Dry under high vacuum.

  • Coupling (Amide Formation):

    • Suspend the amine salt in DMF.

    • Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3–5 equiv).

    • Note: Ensure pH is >8 for the reaction to proceed (damp pH paper check).

    • Stir at RT for 1 hour. Purify by preparative HPLC.

Synthetic Pathway Visualization

The following diagram details the standard synthetic route from the building block to a functionalized drug lead.

SyntheticRoute Start (S)-tert-Butyl azepan-4-ylcarbamate (Start Material) Step1 Step 1: N-Arylation (Buchwald/SNAr) Coupling to Heterocycle Start->Step1 Ar-Cl / Pd cat. Inter1 Intermediate A (Boc-Protected) Step1->Inter1 Step2 Step 2: Boc Deprotection (HCl/Dioxane or TFA) Inter1->Step2 Acidic Cleavage Inter2 Intermediate B (Primary Amine Salt) Step2->Inter2 Step3 Step 3: Diversification (Amide/Urea/Sulfonamide) Inter2->Step3 R-COOH / HATU Final Final Chiral Lead (Library Member) Step3->Final

Figure 2: Step-by-step synthetic pathway for incorporating the azepane scaffold.

Analytical Quality Control

To ensure the integrity of the chiral center throughout the synthesis, the following analytical method is recommended.

Chiral SFC Method (Example):

  • Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm)

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine)

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Detection: UV at 220 nm.

  • Expectation: The (S)-enantiomer typically elutes distinctly from the (R)-enantiomer. Racemization is rare under standard Buchwald conditions but possible if strong bases (e.g., LiHMDS) and high heat are used for prolonged periods.

References

  • Structure & Properties: PubChem. Tert-butyl n-(azepan-4-yl)carbamate. National Library of Medicine. [Link][1]

  • Medicinal Chemistry Application: Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Methodology: Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Azepane Synthesis Context: Synthesis of Azepane Derivatives. ScienceDirect Topics. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Chemoenzymatic Synthesis of Substituted Azepanes

Substituted azepanes are a cornerstone structural motif in medicinal chemistry, forming the central scaffold of numerous biologically active compounds, including the potent protein kinase C (PKC) inhibitor Balanol.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted azepanes are a cornerstone structural motif in medicinal chemistry, forming the central scaffold of numerous biologically active compounds, including the potent protein kinase C (PKC) inhibitor Balanol.[1][2][3] The seven-membered nitrogen-containing ring presents a significant synthetic challenge, particularly when precise control over stereochemistry is required. Traditional chemical methods often necessitate harsh conditions, multi-step sequences, and challenging resolutions of racemic mixtures.[4][5] Chemoenzymatic synthesis has emerged as a powerful, elegant, and sustainable alternative, harnessing the exquisite selectivity of enzymes to forge key chiral centers, which are then elaborated through robust chemical transformations.[6][7]

This guide provides a detailed overview of a field-proven chemoenzymatic strategy for accessing highly valuable, enantioenriched 2,2-disubstituted azepanes. We will explore the core biocatalytic methods for establishing chirality and the subsequent chemical rearrangement that builds molecular complexity with stereospecific control.

Core Concept: A Sequential Biocatalytic-Chemical Workflow

The synergy between biocatalysis and traditional organic synthesis is the foundation of this approach. The overall strategy involves two main stages:

  • Biocatalytic Enantioselective Synthesis: An enzyme is used to generate a chiral 2-arylazepane from a prochiral or racemic precursor. This step is critical as it defines the absolute stereochemistry of the final product. The primary enzymatic tools for this are Imine Reductases (IREDs) and Monoamine Oxidases (MAOs).[8][9][10]

  • Chemical α-Functionalization: The enantioenriched azepane is then subjected to a chemical transformation, specifically an organolithium-mediated rearrangement, to install a second substituent at the C2 position.[1][6] This rearrangement proceeds with high stereospecificity, preserving the chirality established in the enzymatic step.

G cluster_0 Stage 1: Biocatalysis cluster_1 Stage 2: Chemical Synthesis Prochiral_Imine Prochiral Cyclic Imine or Racemic Amine Enzyme Enzyme (e.g., IRED, MAO) Prochiral_Imine->Enzyme High Stereoselectivity Chiral_Azepane Enantioenriched 2-Arylazepane Enzyme->Chiral_Azepane High Stereoselectivity Urea_Formation N'-Aryl Urea Formation Chiral_Azepane->Urea_Formation Linker Step Rearrangement Organolithium-Mediated Rearrangement Urea_Formation->Rearrangement Stereospecific Transfer Final_Product Enantioenriched 2,2-Disubstituted Azepane Rearrangement->Final_Product Stereospecific Transfer

Caption: High-level chemoenzymatic workflow for substituted azepane synthesis.

PART I: Biocatalytic Generation of Chiral Azepane Scaffolds

The choice of biocatalyst is dictated by the starting material and the desired enantiomer. Both asymmetric synthesis from a prochiral substrate and deracemization of a racemic mixture are powerful options.

Method A: Asymmetric Reductive Amination using Imine Reductases (IREDs)

Imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of C=N bonds, making them ideal for converting prochiral cyclic imines into chiral amines with high enantiomeric excess.[11][12] This approach is synthetically direct and atom-economical.

Causality and Experimental Choice: The reaction's success hinges on the continuous supply of the expensive NADPH cofactor. To make the process economically viable, a cofactor regeneration system is employed. Typically, a second enzyme, such as glucose dehydrogenase (GDH), is used in a whole-cell system. GDH oxidizes a cheap sacrificial substrate like glucose, which in turn reduces NADP+ back to NADPH, allowing the IRED to continue its catalytic cycle.[6] Using lyophilized E. coli whole cells overexpressing both the IRED and GDH simplifies the protocol by containing the entire catalytic machinery, eliminating the need for enzyme purification.

G cluster_0 IRED Catalytic Cycle cluster_1 Cofactor Regeneration IRED_NADP IRED-NADP+ Amine Chiral Azepane IRED_NADP->Amine Product Release NADP NADP+ IRED_NADP->NADP IRED_NADPH IRED-NADPH IRED_NADPH->IRED_NADP Reduction Imine Cyclic Imine Imine->IRED_NADPH Substrate Binding GDH GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH NADPH->IRED_NADPH G Start Enantioenriched 2-Arylazepane Urea N'-Aryl Urea Derivative Start->Urea + Ar-NCO Anion Configurationally Stable Benzyllithium Intermediate Urea->Anion + s-BuLi, -78°C Product 2,2-Disubstituted Azepane Anion->Product [1,2]-Rearrangement (Stereospecific)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-alkylation Reactions of Boc-Protected Azepanes

Welcome to the technical support center for the N-alkylation of Boc-protected azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of Boc-protected azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Introduction: The Azepane Moiety and the N-Alkylation Challenge

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The N-alkylation of Boc-protected azepane is a fundamental step in the synthesis of these molecules, allowing for the introduction of diverse functionalities. However, what appears to be a straightforward SN2 reaction can be fraught with challenges, including incomplete conversion, side-product formation, and unexpected deprotection. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of Boc-protected azepanes, presenting them in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing a significant amount of unreacted Boc-azepane in my reaction mixture by TLC/LC-MS, even after extended reaction times. What could be the cause?

Answer: Low or no conversion is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Insufficiently Strong Base or Poor Base Solubility

The N-H proton of a Boc-protected amine is significantly less acidic than that of an unprotected secondary amine. A base of appropriate strength is required to generate the nucleophilic amide anion.

  • Insight: Common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough or sufficiently soluble in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to effectively deprotonate the Boc-azepane.[3]

  • Solution:

    • Switch to a Stronger Base: Consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[4] These are highly effective for deprotonating carbamates.

    • Improve Solubility: If using a moderately strong base like K₂CO₃, switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where its solubility is higher.[3]

    • Phase-Transfer Catalysis: For heterogeneous mixtures, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

Potential Cause 2: Inactive Alkylating Agent

The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or a less reactive bromide, the reaction may be sluggish.

  • Insight: The nature of the leaving group is critical for the SN2 reaction to proceed efficiently.

  • Solution:

    • Use a More Reactive Halide: If possible, switch to the corresponding alkyl iodide.

    • In Situ Halide Exchange: Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture when using an alkyl bromide. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).[3]

Potential Cause 3: Steric Hindrance

The seven-membered azepane ring can adopt conformations that sterically shield the nitrogen atom. Additionally, bulky alkylating agents can significantly slow down the reaction rate.[5][6][7][8][9]

  • Insight: The success of the SN2 reaction is highly dependent on the steric accessibility of the nucleophile and the electrophilic carbon.

  • Solution:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor for potential side reactions or decomposition.

    • Use a Less Hindered Alkylating Agent: If the synthetic route allows, consider a less sterically demanding electrophile.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed base_check Is the base strong enough (e.g., NaH, KOtBu)? start->base_check solvent_check Is the base soluble in the solvent? base_check->solvent_check Yes stronger_base Action: Use NaH or KOtBu base_check->stronger_base No halide_check Is the alkyl halide reactive (I > Br > Cl)? solvent_check->halide_check Yes change_solvent Action: Switch to DMF or DMSO solvent_check->change_solvent No steric_check Is steric hindrance a potential issue? halide_check->steric_check Yes add_ki Action: Add catalytic KI halide_check->add_ki No increase_temp Action: Increase temperature steric_check->increase_temp Yes

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products (Over-alkylation)

Question: My LC-MS shows a peak corresponding to the desired product, but also a significant peak that I suspect is the di-alkylated quaternary ammonium salt. How can I prevent this?

Answer: Over-alkylation is a classic problem in amine alkylations because the product amine is often more nucleophilic than the starting amine.[10][11] While the Boc group mitigates this by reducing the nucleophilicity of the nitrogen, it doesn't eliminate the possibility, especially under forcing conditions.

  • Insight: The Boc-protected azepane is a secondary amine carbamate. The product is a tertiary amine carbamate. While less common than with unprotected amines, if any Boc-deprotection occurs in situ, the resulting secondary amine will be highly nucleophilic and readily undergo further alkylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Avoid using a large excess.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can increase the selectivity for mono-alkylation.[4]

    • Choice of Base: Avoid using an excessive amount of a very strong base, which might promote side reactions.

Issue 3: Unintended Boc-Deprotection

Question: I am observing the formation of the N-alkylated azepane without the Boc group, and sometimes even the di-alkylated product. I am not using any acid in my reaction. What is causing the Boc group to cleave?

Answer: While the Boc group is known to be acid-labile, it can be cleaved under other, less obvious conditions.

  • Insight: Certain conditions can lead to the cleavage of the Boc group. For instance, heating in some protic solvents or the presence of Lewis acids can cause deprotection.[12][13] Some literature even describes tandem Boc-deprotection and alkylation reactions under specific conditions.[14]

  • Solution:

    • Avoid Protic Solvents at High Temperatures: If heating is necessary, use an aprotic solvent like DMF, DMSO, or dioxane. Avoid heating in alcohols like methanol or ethanol.

    • Check Reagent Purity: Ensure your reagents and solvents are free from acidic impurities.

    • Consider a One-Pot Deprotection-Alkylation: If the desired final product is the N-alkylated azepane without the Boc group, you could consider a one-pot deprotection-alkylation procedure. This involves first deprotecting the Boc group with an acid like TFA or HCl, neutralizing the resulting ammonium salt, and then proceeding with the alkylation.[15]

Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is the best starting point for the N-alkylation of Boc-azepane?

A1: A reliable starting point for many substrates is sodium hydride (NaH) in anhydrous DMF at 0 °C to room temperature . NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate, and DMF is an excellent solvent for both the Boc-azepane and the resulting sodium salt, as well as for most alkyl halides.

Condition Base Solvent Temperature Comments
Standard NaH (1.2 eq)DMF0 °C to RTGood for a wide range of alkyl halides.
Mild K₂CO₃ (2-3 eq)DMF or ACNRT to 60 °CSuitable for reactive alkyl halides (e.g., benzyl bromide, allyl bromide).
For Hindered Systems KOtBu (1.2 eq)THF-20 °C to RTA strong base in a less polar solvent.[4]

Q2: How do I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods.

  • TLC: Use a solvent system that gives good separation between your starting material and product (e.g., 20-50% ethyl acetate in hexanes). The N-alkylated product should have a higher Rf value than the starting Boc-azepane.

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This also helps in identifying side products like over-alkylated or deprotected species.

Q3: My purification by column chromatography is difficult. Any tips?

A3: Purification can be challenging if the Rf values of the product and starting material are very close.

  • Optimize Chromatography: Experiment with different solvent systems. Sometimes adding a small amount of a more polar solvent like methanol or a small amount of a base like triethylamine to the mobile phase can improve separation.

  • Aqueous Work-up: A thorough aqueous work-up can help remove some impurities. Washing the organic layer with dilute acid (e.g., 0.1 N HCl) can remove any basic impurities, while a wash with saturated sodium bicarbonate can remove acidic impurities.[16] Be cautious with acidic washes if your product has other acid-sensitive functional groups.

  • Consider an Alternative Synthesis: If direct alkylation proves consistently problematic, consider reductive amination. This involves reacting the Boc-azepane with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is excellent for avoiding over-alkylation.[17][18]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using NaH in DMF

start Start step1 1. Dissolve Boc-azepane in anhydrous DMF under an inert atmosphere (N₂ or Ar). start->step1 step2 2. Cool the solution to 0 °C. step1->step2 step3 3. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 min at 0 °C. step2->step3 step4 4. Add alkyl halide (1.1 eq) dropwise. step3->step4 step5 5. Allow the reaction to warm to room temperature and stir for 2-16 hours. step4->step5 step6 6. Monitor reaction by TLC or LC-MS. step5->step6 step7 7. Quench carefully with saturated aq. NH₄Cl. step6->step7 step8 8. Extract with an organic solvent (e.g., EtOAc). step7->step8 step9 9. Wash with water and brine, dry (Na₂SO₄), and concentrate. step8->step9 step10 10. Purify by flash column chromatography. step9->step10 end End step10->end

Caption: Step-by-step experimental workflow for N-alkylation.

Materials:

  • Boc-protected azepane (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous DMF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected azepane.

  • Dissolve the substrate in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. (Caution: NaH reacts violently with water. Hydrogen gas is evolved.)

  • Stir the resulting suspension at 0 °C for 30 minutes. You should observe the cessation of gas evolution.

  • Add the alkyl halide dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[16]

References

  • N-alkylation of n-alpha-boc-protected amino acids.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • “All-Aqueous” Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N–H Bond of Purines.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Alkylation of Boc protected secondary amines?
  • Alkylation Methods for the Synthesis of Secondary Amines: Applic
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Difficulties with N-Alkyl
  • (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.
  • Aqueous-Mediated N-Alkylation of Amines.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds | Request PDF.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Application Notes and Protocols for N-Alkyl
  • Steric Hindrance | Organic Chemistry. YouTube.
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.
  • Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines | Request PDF.
  • Structure-based optimization of novel azepane deriv
  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm (RSC Publishing).
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Tahani Aeyad. White Rose eTheses Online.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N-Functionalization of Heterocycles and Late-Stage Modific
  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.
  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents.

Sources

Optimization

Side reactions during Boc-deprotection of substituted azepanes

Introduction: The Azepane Paradox Welcome to the Technical Support Center. If you are working with substituted azepanes (7-membered nitrogen heterocycles), you are likely encountering difficulties that do not appear in s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Paradox

Welcome to the Technical Support Center. If you are working with substituted azepanes (7-membered nitrogen heterocycles), you are likely encountering difficulties that do not appear in standard piperidine or pyrrolidine chemistry.

The Core Issue: Azepanes exist in a "medium-ring" conformational space. Unlike stable 6-membered rings, azepanes possess significant transannular strain and conformational flexibility. When you remove the Boc group, the liberated amine is not merely a passive functional group; it is a nucleophile held in spatial proximity to other ring substituents (C4/C5 positions), leading to rapid, often unexpected intramolecular reactions.

This guide addresses the three critical failure modes during acidic deprotection: Cation Trapping (Alkylation) , Transannular Cyclization , and Functional Group Migration .

Diagnostic Matrix: Identify Your Failure Mode

Use this table to correlate your analytical data (LCMS/NMR) with the likely side reaction.

Symptom (LCMS/NMR)Probable CauseMechanism
Mass +56 Da (or +112 Da)

-Butyl Alkylation
The

-butyl cation generated from Boc cleavage attacks electron-rich substituents (indoles, phenols, thioethers) on the azepane ring.
Mass -18 Da (vs. expected)Transannular Cyclization The deprotected amine attacks a C4/C5 ketone or aldehyde, forming a bicyclic imine or enamine (loss of water).
Complex Mixture / Polymer Oligomerization High concentration leads to intermolecular attack of the amine on electrophilic sites of neighboring molecules.
Mass +96 Da (if TFA used)Trifluoroacetylation The free amine reacts with activated trifluoroacetate esters formed in situ.
Loss of Silyl Groups Acid Sensitivity Standard TFA/HCl conditions cleave TBS/TBDPS ethers often used to protect azepane hydroxyls.

Critical Failure Mode 1: The -Butyl Cation Attack

The Mechanism

Upon acidolysis, the Boc group fragments into CO₂ and a


-butyl cation . This carbocation is a potent electrophile. If your azepane scaffold contains electron-rich aromatic rings (e.g., 5-phenylazepane, azepane-indoles) or nucleophilic side chains (Cys, Met, Tyr), the cation will alkylate them irreversibly.
The Solution: Scavenger Cocktails

You must provide a "sacrificial" nucleophile that reacts with the cation faster than your substrate does.

Decision Logic for Scavengers

ScavengerLogic cluster_legend Legend Start Analyze Azepane Substituents Q1 Contains Indole, Trp, or electron-rich Aromatics? Start->Q1 Q2 Contains Thioethers (Met, Cys)? Q1->Q2 No CocktailB High-Scavenger Cocktail: TFA / Phenol / Water / TIPS (88:5:5:2) Q1->CocktailB Yes (Prevent Indole alkylation) CocktailA Standard Cocktail: TFA / TIPS / Water (95:2.5:2.5) Q2->CocktailA No CocktailC Sulfur-Safe Cocktail: TFA / EDT / Water / Thioanisole (Reagent K equivalent) Q2->CocktailC Yes (Prevent S-alkylation) key TIPS: Triisopropylsilane EDT: Ethanedithiol

Caption: Decision tree for selecting the appropriate scavenger cocktail based on azepane functionalization.

Critical Failure Mode 2: Transannular Cyclization

The Mechanism

This is specific to medium rings (7-8 members). If your azepane has a carbonyl (ketone/aldehyde) at the C4 or C5 position , the deprotection of the N-Boc group releases a secondary amine. Due to the ring puckering, this amine is forced into proximity with the carbonyl, leading to immediate transannular attack.

  • Result: Formation of pyrrolizidine (5,5-fused) or indolizidine (6,5-fused) bicyclic systems.

  • Observation: You isolate a product with Mass [M-18] (imine) or [M] (hemiaminal) that is no longer an azepane.

Visualizing the Transannular Trap

Transannular Substrate N-Boc-4-oxo-azepane Intermed Free Amine (Transient) Substrate->Intermed TFA Deprotection Fold Ring Pucker (Transannular Proximity) Intermed->Fold Conformational Shift Product Bicyclic Hemiaminal (Pyrrolizidine derivative) Fold->Product Intramolecular Nucleophilic Attack

Caption: Pathway of transannular cyclization in 4-oxo-azepanes upon Boc removal.

Troubleshooting Protocol: The "Rescue" Method

If you observe cyclization, you cannot use standard acidic deprotection. You must trap the amine immediately or use a non-acidic method.

Option A: Immediate Salt Formation (HCl/Dioxane) Using anhydrous HCl in dioxane often precipitates the amine as the hydrochloride salt before it can cyclize. The solid lattice prevents the conformational folding required for the transannular attack.

Option B: Mild Oxidative Deprotection (Oxalyl Chloride) For highly sensitive substrates, use Oxalyl Chloride in Methanol. This generates HCl in situ in a controlled manner, often avoiding the harsh conditions that promote dehydration/cyclization.

Experimental Protocols

Protocol A: High-Fidelity Deprotection (with Scavengers)

Use for azepanes with electron-rich aromatics.

  • Preparation: Dissolve the N-Boc azepane (1.0 equiv) in DCM (minimum volume to solvate).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v).

    • Note: Water is a critical scavenger for the tert-butyl cation; do not omit it unless your substrate is water-sensitive.

  • Acidolysis: Cool to 0°C. Slowly add TFA (Trifluoroacetic acid) to reach a final concentration of 10-20% v/v.

  • Reaction: Warm to room temperature. Monitor by LCMS (usually < 2 hours).

  • Workup (Crucial): Do not rotovap the TFA directly if possible. Co-evaporate with toluene (3x) to remove TFA azeotropically.[1] This prevents the concentration of the acid from degrading the product.

Protocol B: Anhydrous Deprotection (Preventing Cyclization)

Use for 4-oxo or 5-oxo azepanes.

  • Preparation: Dissolve N-Boc azepane in dry 1,4-dioxane.

  • Reagent: Add 4M HCl in Dioxane (5-10 equiv).

  • Observation: A white precipitate (the amine hydrochloride salt) should form.

  • Isolation: Filter the solid under nitrogen. Wash with dry ether. Do not neutralize the salt until the next synthetic step is ready, as the free base will immediately cyclize.

Frequently Asked Questions (FAQs)

Q: I see a mass of [M+96] after deprotection. What is it? A: This is likely the N-trifluoroacetyl impurity. It forms when the free amine reacts with trifluoroacetic anhydride (present in low quality TFA) or active trifluoroacetate esters formed during the reaction.

  • Fix: Switch to HCl/Dioxane or use fresh, high-grade TFA. Avoid heating.

Q: Can I use Thioanisole as a scavenger? A: Only if your molecule does not contain Tryptophan. Thioanisole can form a reactive sulfonium intermediate that alkylates the indole ring of Tryptophan.[2] For Trp-containing azepanes, use TIPS/Phenol/Water.[3]

Q: My TBDMS ether fell off during Boc removal. How do I prevent this? A: Silyl ethers are acid-labile. Standard TFA deprotection will cleave them.[4]

  • Fix: Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine for a selective Boc cleavage that preserves silyl ethers, or switch to a base-labile protecting group (Fmoc) earlier in the synthesis if possible.

Q: Why is my yield low for 5-phenylazepane deprotection? A: The tert-butyl cation is likely alkylating the phenyl ring (Friedel-Crafts alkylation), creating a lipophilic byproduct that is lost during purification or co-elutes. Increase your scavenger load (TIPS) to 5-10 equivalents.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[3] International Journal of Peptide and Protein Research, vol. 12, no.[3] 5, 1978, pp. 258-268.[3]

  • BenchChem Technical Support. "Common side reactions with Boc-protected amino acids and how to avoid them." BenchChem Knowledge Base.

  • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." Common Organic Chemistry.

  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard Reference text for scavenger protocols).
  • Han, G., et al. "Synthesis of Substituted Oxo-Azepines." Molecules, vol. 22, no. 11, 2017. (Specific reference for azepane stability and silyl ether issues).

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral azepanes

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Preventing Racemization in Chiral Azepane Synthesis Introduction: The 7-Membered Ring Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Guide: Preventing Racemization in Chiral Azepane Synthesis

Introduction: The 7-Membered Ring Challenge

Synthesizing chiral azepanes (7-membered nitrogen heterocycles) presents a unique set of "entropic" and "enthalpic" challenges compared to their 5- or 6-membered counterparts (pyrrolidines/piperidines). The increased conformational flexibility of the azepane ring often lowers the energy barrier for racemization pathways, particularly during high-energy transition states like Ring-Closing Metathesis (RCM) or anionic functionalization.

This guide addresses the three most critical failure points reported by our user base: RCM-induced isomerization ,


-lithiation lability , and cationic rearrangement loss .

Module 1: Ring-Closing Metathesis (RCM) & Stereocenter Integrity

User Query: "I am cyclizing a chiral diene amine using Grubbs II. The yield is good, but my ee dropped from >99% to 82%. Why?"

Root Cause Analysis: The drop in enantiomeric excess (ee) is likely due to ruthenium-hydride induced isomerization . During RCM, the ruthenium carbene species can decompose or interact with the product olefin to form a ruthenium hydride species. This species catalyzes the migration of the double bond. If the double bond migrates into conjugation with the nitrogen (forming an enamine) or an adjacent chiral center, the stereocenter can scramble via enolization or radical mechanisms.

Troubleshooting Protocol:

  • Catalyst Selection: Switch to Hoveyda-Grubbs II (HG-II) . The bidentate ether ligand makes the precatalyst more stable and less prone to hydride formation compared to Grubbs II.

  • Additive Suppression: Add 1,4-benzoquinone (10-20 mol%) or Ti(OiPr)4 to the reaction mixture. Benzoquinone acts as a hydride scavenger, preventing the isomerization cycle without poisoning the metathesis activity.

  • Temperature Management: RCM of azepanes is entropically disfavored. While heat is often required, do not exceed 40-50°C. If higher temperatures are needed, perform the reaction under dilute conditions (0.005 M) to favor cyclization over intermolecular oligomerization, allowing for lower thermal loads.

Visualizing the Failure Mode (Isomerization):

RCM_Racemization Start Chiral Diene Precursor (>99% ee) RCM_Cycle Ru-Catalyzed RCM Start->RCM_Cycle Product_Target Chiral Azepane Alkene (Target) RCM_Cycle->Product_Target Optimal Path Ru_Hydride Ru-H Species (Impurity/Decomp) RCM_Cycle->Ru_Hydride High T / No Additive Product_Target->Ru_Hydride Re-entry Isomerization Double Bond Migration Ru_Hydride->Isomerization Enamine Enamine/Imine Intermediate Isomerization->Enamine Racemic Racemized Product (Lower ee) Enamine->Racemic Tautomerization

Figure 1: Mechanism of RCM-induced racemization via Ruthenium-Hydride species. The formation of enamine intermediates destroys the chiral integrity of


-stereocenters.

Module 2: Anionic Functionalization ( -Lithiation)

User Query: "I'm trying to alkylate N-Boc-azepane at the


-position using s-BuLi/(-)-sparteine. I get the product, but it's nearly racemic. This works on piperidines; why not azepanes?"

Root Cause Analysis: The lithiated intermediate of an N-Boc azepane is configurationally labile .[1] Unlike 5- or 6-membered rings where the C-Li bond can be held rigidly by a chiral ligand (like sparteine), the 7-membered ring's flexibility allows the C-Li center to invert rapidly, even at -78°C.

The Solution: Dynamic Thermodynamic Resolution (DTR) You cannot rely on kinetic deprotonation alone. You must set up an equilibrium where the chiral ligand binds to one enantiomer of the lithiated species more tightly (or makes it more reactive), effectively funneling the racemic mixture into a single chiral product.

Step-by-Step Protocol (DTR):

  • Reagents: Use s-BuLi (1.2 equiv) and O'Brien's Diamine (or (-)-sparteine if available) in Et2O (not THF, as THF competes for coordination).

  • Temperature: Cool to -78°C for deprotonation, but crucially, allow the mixture to warm to -25°C for 30-60 minutes before adding the electrophile.

    • Why? This warming period allows the interconversion of the lithiated diastereomers. The chiral ligand will thermodynamically stabilize one form (DTR).

  • Trapping: Cool back down to -78°C (optional, depending on electrophile reactivity) and add the electrophile.

Quantitative Comparison: Piperidine vs. Azepane Lithiation

ParameterN-Boc PiperidineN-Boc Azepane
C-Li Stability High (Configurationally stable at -78°C)Low (Rapid inversion at -78°C)
Preferred Ligand (-)-SparteineO'Brien's Diamine / Bis-pidine
Strategy Kinetic ResolutionDynamic Thermodynamic Resolution (DTR)
Typical ee 90-98%50-80% (requires optimization)

Module 3: Ring Expansion (Schmidt/Beckmann)

User Query: "Does the Schmidt reaction of a chiral ketone to an azepane lactam preserve configuration?"

Technical Insight: Generally, yes . The migration of the alkyl group from Carbon to Nitrogen occurs with retention of configuration because the migrating group moves with its bonding electrons intact (concerted mechanism).

Racemization Risk: Racemization occurs if the reaction conditions favor the formation of a carbocation intermediate detached from the leaving group (stepwise mechanism) rather than the concerted rearrangement. This happens with:

  • Excessively strong acids (e.g., hot polyphosphoric acid).

  • Stabilizing substituents (e.g., a phenyl group at the chiral center) that encourage cation formation.

Recommended Workflow:

  • Reagent: Use TMSN3 (Trimethylsilyl azide) with a mild Lewis Acid (e.g., TfOH or TiCl4 ) in DCM at 0°C, rather than NaN3/H2SO4.

  • Control: Monitor the reaction temperature strictly. Keep it below 0°C to ensure the concerted pathway dominates.

Module 4: Analytical Validation

How to Verify Enantiomeric Excess (ee) Azepanes lack the UV chromophores of many aromatics, making HPLC detection difficult.

MethodProtocolAdvantage
CSP-HPLC Column: Chiralpak IC or IG. Mobile Phase: Hexane/IPA/DEA.Direct measurement. Requires derivatization (e.g., N-Bz) if no chromophore exists.
Mosher's Amide NMR Deprotect Nitrogen -> React with (R)-MTPA-Cl -> 19F NMR.High sensitivity.[2][3] Distinguishes enantiomers as diastereomers in NMR.
X-Ray Crystallize as a salt (e.g., HCl salt or Picrate).Determines absolute configuration, not just ee.

References

  • BenchChem Technical Support. (2025).[4][5] Preventing racemization during the synthesis of chiral benzoxazepines.[4] BenchChem.[4][5] Link

  • Firth, J. D., et al. (2016). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C. Journal of the American Chemical Society. Link

  • Coldham, I., et al. (2010). Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. PubMed. Link

  • Schmidt Reaction Mechanism. (2025). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines.[6] Heterocycles.[2][4][7][8][9][10][11][12] Link

  • Blechert, S., et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds via Ruthenium-Catalyzed Olefin Metathesis. Organic Letters. Link

Sources

Optimization

Overcoming steric hindrance in reactions with (S)-tert-Butyl azepan-4-ylcarbamate

Technical Support Center: (S)-tert-Butyl azepan-4-ylcarbamate Welcome to the technical support center for (S)-tert-Butyl azepan-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-tert-Butyl azepan-4-ylcarbamate

Welcome to the technical support center for (S)-tert-Butyl azepan-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this sterically demanding yet valuable building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (S)-tert-Butyl azepan-4-ylcarbamate that lead to steric hindrance?

A1: The principal challenge arises from a combination of two structural elements:

  • The Azepane Ring: This seven-membered ring is non-planar and conformationally flexible, which can mask the reactive nitrogen center.

  • The tert-Butyl (Boc) Protecting Group: This bulky group, while essential for protecting the exocyclic amine, adds significant steric bulk to the molecule, influencing the approach of reagents.

These features can significantly slow down or even prevent reactions at the azepane nitrogen, particularly after the Boc group is removed to reveal the secondary amine intended for subsequent coupling reactions.

Q2: I'm planning a multi-step synthesis. When is the best time to perform reactions on the azepane nitrogen?

A2: It is almost always advisable to carry out modifications on the azepane ring nitrogen before deprotection of the Boc-protected exocyclic amine. The free primary amine can compete as a nucleophile. If your synthesis requires reaction at the secondary azepane nitrogen, it should be performed on the Boc-protected starting material. If the exocyclic amine is the target, the azepane nitrogen's reactivity must be considered after Boc-deprotection.

Q3: Are there any general solvent or base considerations I should keep in mind when working with this compound?

A3: Yes, the choice of solvent and base is critical.

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally preferred as they can help to solvate the reactants and intermediates without interfering with the reaction.

  • Bases: For reactions involving the deprotonated amine as a nucleophile, a non-nucleophilic, sterically hindered base is often the best choice. N,N-Diisopropylethylamine (DIPEA) is a common choice as it is less likely to compete as a nucleophile. For particularly challenging couplings, stronger, non-nucleophilic bases like 2,4,6-Collidine or Proton-Sponge® may be required.

Troubleshooting Guide: Common Reaction Failures & Solutions

This section addresses specific experimental problems. Each solution is based on established chemical principles and supported by literature precedents.

Problem 1: Low or No Yield in Amide Coupling Reactions (N-Acylation)

Scenario: "I have deprotected my (S)-azepan-4-ylcarbamate to reveal the secondary amine. Now, I am trying to couple it with a carboxylic acid using a standard coupling reagent like EDC/HOBt, but I am seeing very low conversion to the desired amide."

This is a classic case of steric hindrance limiting the efficacy of common coupling reagents. The nucleophilicity of the secondary amine on the azepane ring is diminished due to the bulky environment.

Root Cause Analysis & Solutions:

The issue lies in the reactivity of the activated carboxylic acid intermediate. Standard reagents like EDC/HOBt may not generate a sufficiently reactive species to overcome the steric barrier, or the intermediate may be too short-lived.

Solution Pathway:

  • Upgrade Your Coupling Reagent: Switch to a more potent "third-generation" uronium/aminium or phosphonium salt-based coupling reagent. These are specifically designed to activate carboxylic acids to a very high degree, making them more effective for hindered couplings.[1][2][3]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];

    }

    Caption: Decision workflow for troubleshooting amide coupling.

    ReagentClassKey Advantages for Hindered Systems
    HATU Uronium/Aminium SaltForms a highly reactive OAt-active ester, which is superior to the OBt-ester formed with HBTU/HOBt.[1][4][5][6]
    COMU Uronium/Aminium SaltSimilar to HATU but with improved solubility and stability properties. Can be highly effective for hindered couplings.[7]
    T3P® (Propylphosphonic Anhydride) AnhydrideA powerful water scavenger that drives the reaction forward. Excellent for minimizing racemization and often works where other reagents fail.[8][9][10][11]
  • Consider Acyl Halide Formation: If coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be effective.[12]

    • Acyl Chlorides: Use oxalyl chloride or thionyl chloride. This method is harsh and may not be suitable for sensitive substrates.

    • Acyl Fluorides: A milder alternative can be achieved using reagents like Cyanuric Fluoride or Deoxo-Fluor®. Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines.

Detailed Protocol: Optimized Amide Coupling with HATU

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as DIPEA (2.5 eq), and stir for 5 minutes.

  • Add HATU (1.1 eq) to the mixture and stir for an additional 15 minutes at room temperature to pre-activate the acid.[4]

  • Add a solution of the deprotected (S)-azepan-4-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction by LC-MS or TLC. The reaction is often complete within 2-6 hours at room temperature.

  • Self-Validation Check: A successful reaction will show the complete consumption of the amine starting material and the appearance of a new, higher molecular weight product peak corresponding to the desired amide.

Problem 2: Failed or Incomplete N-Alkylation

Scenario: "I am attempting to perform a reductive amination with an aldehyde/ketone and a reducing agent like sodium triacetoxyborohydride (STAB), but the reaction is sluggish and gives a mixture of starting material and product."

The secondary amine of the azepane is a poor nucleophile, and the formation of the required iminium ion intermediate can be slow and unfavorable due to steric clash.

Root Cause Analysis & Solutions:

Standard reductive amination conditions may not be sufficiently forcing for this hindered system. The equilibrium may not favor imine/iminium formation.

Solution Pathway:

  • Change the Reducing Agent and Conditions: While STAB is often effective, for challenging substrates, a change in conditions can be beneficial. Using sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH (pH 5-6) can sometimes favor iminium ion formation and subsequent reduction.[13]

  • Switch to Direct Alkylation: Instead of reductive amination, direct alkylation with a reactive alkyl halide (e.g., iodide or bromide) or tosylate can be more effective. This approach avoids the iminium intermediate.[14]

    • Key Consideration: This requires a strong, non-nucleophilic base to deprotonate the amine without competing in the alkylation. A base like 1,2,2,6,6-pentamethylpiperidine (PMP) in a non-polar solvent like toluene can be highly effective for hindered systems.[14]

  • Consider Buchwald-Hartwig Amination: For the formation of N-aryl bonds, the Buchwald-Hartwig cross-coupling reaction is the gold standard.[15][16][17] This palladium-catalyzed reaction can form C-N bonds even with highly hindered amines and aryl halides/triflates.

    dot graph TD { bgcolor="#F1F3F4"; subgraph "Buchwald-Hartwig Catalytic Cycle" A["Pd(0)L_n"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)(X)L_n"]; B -- "Amine Coordination(R2NH)" --> C["[Ar-Pd(II)(NHR2)L_n]+X-"]; C -- "Deprotonation(Base)" --> D["Ar-Pd(II)(NR2)L_n"]; D -- "Reductive Elimination" --> E["Ar-NR2 (Product)"]; E --> A; end

    }

    Caption: Simplified Buchwald-Hartwig amination cycle.

Problem 3: Difficulty with Boc-Deprotection or Side Reactions

Scenario: "I am using standard TFA/DCM conditions to remove the Boc group, but the reaction is incomplete, or I am observing unexpected byproducts."

While typically robust, Boc deprotection can be problematic if other acid-sensitive functional groups are present or if the generated tert-butyl cation is not properly managed.

Root Cause Analysis & Solutions:

The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate nucleophilic sites on your molecule (e.g., indoles, thiols).

Solution Pathway:

  • Introduce a Cation Scavenger: The most common cause of side reactions is the free tert-butyl cation. Including a scavenger in the reaction mixture can trap this cation and prevent unwanted alkylation.

    • Common Scavengers: Triisopropylsilane (TIS), Anisole, or Thioanisole (1-5% v/v) are highly effective.[18]

  • Modify Acidic Conditions: If the reaction is slow, increasing the concentration of TFA (e.g., from 25% to 50% in DCM) or switching to a stronger acid system like HCl in 1,4-dioxane or methanol can accelerate the cleavage.[19][20]

Detailed Protocol: Boc-Deprotection with Cation Scavenger

  • Dissolve the Boc-protected (S)-tert-Butyl azepan-4-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triisopropylsilane (TIS) (1.2 eq or ~5% v/v).

  • Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, typically a 25-50% solution in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a lower-running spot (TLC) or a peak with a mass loss of 100.12 amu (LC-MS) indicates successful deprotection.

  • Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

References

  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Catalyst and method for amide formation.
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Metal-Free Amidation of Acids with Formamides and T3P®. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Semantic Scholar. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Tert-butyl n-(azepan-4-yl)carbamate. PubChem. [Link]

  • N>-Acylation Reactions of Amines. University of Bath's research portal. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (S)-tert-Butyl Azepan-4-ylcarbamate Derivatives

Welcome to the technical support center for the synthesis of (S)-tert-Butyl azepan-4-ylcarbamate and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals engaged i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl azepan-4-ylcarbamate and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scalable production of this critical pharmaceutical building block. The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and presence in numerous bioactive molecules.[1] However, its stereoselective and scalable synthesis presents unique challenges.[2][3] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning and executing a successful and scalable synthesis.

Q1: What are the most common and scalable synthetic routes to (S)-tert-Butyl azepan-4-ylcarbamate?

A1: There are several established routes, but two are particularly prominent for their scalability and control over stereochemistry:

  • Asymmetric Reductive Amination (ARA): This is one of the most direct methods. It typically involves the reaction of a prochiral ketone precursor, such as N-benzyl-azepan-4-one, with an ammonia source or a primary amine, followed by asymmetric hydrogenation using a chiral catalyst. The subsequent Boc-protection and de-benzylation yields the target molecule. This approach is highly valued in the pharmaceutical industry for its atom economy.[4][5]

  • Ring Expansion Strategies: These methods often start from more readily available chiral piperidine derivatives. A common approach is the diastereoselective ring expansion of a substituted piperidine, which can offer excellent stereochemical control.[6]

  • Resolution of a Racemic Mixture: While not an asymmetric synthesis, classical resolution using a chiral acid can be a robust and scalable method if an efficient process for racemization and recycling of the unwanted enantiomer is developed.

Q2: How is the crucial (S)-stereochemistry typically established and controlled on a large scale?

A2: Control of stereochemistry is paramount. On a large scale, this is best achieved through:

  • Catalytic Asymmetric Synthesis: Utilizing chiral transition metal catalysts (e.g., Iridium, Rhodium, or Ruthenium-based) with chiral ligands for reductive amination is the preferred industrial method.[3] This avoids the use of stoichiometric chiral auxiliaries, reducing cost and waste.

  • Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs), is a rapidly growing field.[4] These enzymes can offer unparalleled enantioselectivity under mild, aqueous conditions, making them a green and highly scalable option.[2][4]

  • Substrate Control: Starting from a chiral pool material, such as a derivative of a natural amino acid, can be an effective strategy, though it may involve more synthetic steps.

Q3: What are the critical process parameters (CPPs) to monitor during the key stereochemistry-determining step?

A3: For a typical asymmetric reductive amination, the following CPPs are vital:

  • Hydrogen Pressure: In catalytic hydrogenations, pressure directly influences reaction rate and, in some cases, selectivity. It must be carefully controlled in a suitable high-pressure reactor.

  • Temperature: Temperature affects both the reaction rate and the catalyst's stability and selectivity. An optimal temperature range must be determined to ensure high enantiomeric excess (ee) without promoting side reactions or catalyst degradation.

  • Catalyst Loading: While minimizing catalyst use is crucial for cost-effectiveness, insufficient loading can lead to incomplete conversion or lower selectivity. The optimal loading (often expressed in mol%) needs to be established during process development.

  • Substrate Concentration: Running reactions at a higher concentration is desirable for scalability, but it can sometimes negatively impact selectivity or lead to solubility issues.

Q4: What analytical techniques are essential for in-process controls (IPCs) and final product release?

A4: Robust analytical methods are the cornerstone of a self-validating and trustworthy protocol.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for tracking the consumption of starting materials and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying intermediates and potential byproducts.

  • Stereochemical Purity (ee): Chiral HPLC is the gold standard for determining the enantiomeric excess of the product. This is a critical release-specifying test.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product and key intermediates.

  • Purity Analysis: HPLC with UV or MS detection is used to determine the chemical purity of the final compound. Gas Chromatography (GC) may be used to quantify residual solvents.[]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue Category: Low Yield & Stalled Reactions

Q: My asymmetric reductive amination is stalling, or the yield is consistently low. What are the likely causes and solutions?

A: This is a common issue often traced back to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Poisoning. The catalyst, particularly Palladium, Rhodium, or Ruthenium, can be poisoned by impurities.

    • Troubleshooting Steps:

      • Check Reagent Purity: Ensure starting materials and solvents are free from sulfur, phosphine, or other known catalyst poisons. Re-purify starting materials if necessary.

      • Ensure Inert Atmosphere: Oxygen can deactivate many hydrogenation catalysts. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen.

  • Cause 2: Insufficient Hydrogen Mass Transfer. On a larger scale, ensuring efficient mixing of the solid catalyst, liquid phase, and gaseous hydrogen is critical.

    • Troubleshooting Steps:

      • Increase Agitation Speed: Ensure the stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

      • Evaluate Reactor Design: For scales beyond the lab, the reactor's geometry and impeller design are crucial for efficient mass transfer.

  • Cause 3: Imine Formation Equilibrium. The initial equilibrium between the ketone and amine to form the imine intermediate may not be favorable.

    • Troubleshooting Steps:

      • Add a Dehydrating Agent: Incorporating a mild dehydrating agent like molecular sieves can drive the equilibrium towards the imine, increasing the overall reaction rate.

      • Adjust pH: The pH can significantly influence imine formation. A slightly acidic medium (e.g., addition of acetic acid) can catalyze this step.

Issue Category: Poor Enantioselectivity

Q: The enantiomeric excess (ee) of my (S)-azepane derivative is below the target of >99%. How can I improve it?

A: Low enantioselectivity points to issues with the chiral catalyst or the reaction conditions.

  • Cause 1: Suboptimal Ligand/Catalyst Choice. The chosen chiral ligand may not be optimal for your specific substrate.

    • Troubleshooting Steps:

      • Screen Chiral Ligands: Perform a screening of different classes of chiral ligands (e.g., BINAP, Josiphos, etc.) to identify the best match for your substrate.

      • Consult the Literature: Review literature for precedents with similar ketone scaffolds to guide your selection. Asymmetric catalysis is a well-researched field.[2][8]

  • Cause 2: Incorrect Temperature or Pressure. These parameters can have a profound effect on the transition states leading to the different enantiomers.

    • Troubleshooting Steps:

      • Lower the Temperature: Asymmetric reactions often show higher selectivity at lower temperatures. Evaluate the reaction at a range of temperatures (e.g., 0 °C to 40 °C).

      • Optimize Hydrogen Pressure: The optimal pressure is system-dependent. Both lower and higher pressures can sometimes improve ee. A Design of Experiments (DoE) approach is recommended to study this interaction.

  • Cause 3: Racemization of Product. The product itself might be racemizing under the reaction or workup conditions.

    • Troubleshooting Steps:

      • Check Product Stability: Subject a sample of the high-ee product to the reaction conditions (without the starting material) and the workup procedure to check for any loss in ee.

      • Modify Workup: If racemization is observed, consider a milder workup, for example, by avoiding strongly acidic or basic conditions.

Issue Category: Impurity Formation & Purification

Q: I am observing a persistent impurity that is difficult to separate from my final product. What is it and how can I avoid it?

A: The nature of the impurity depends on the synthetic route. Common impurities include diastereomers, over-reduced products, or byproducts from the Boc-protection step.[][9]

  • Impurity: Diastereomer. If your synthesis involves multiple chiral centers, diastereomers can form.

    • Mitigation Strategy:

      • Improve Stereoselectivity: Re-optimize the key stereochemistry-determining step.

      • Purification: Diastereomers often have different physical properties and can sometimes be separated by careful column chromatography or crystallization.

  • Impurity: N-tert-butyl derivative. During Boc-protection with Boc-anhydride, a side reaction can lead to the formation of an N-tert-butylated byproduct, which can be difficult to remove.

    • Mitigation Strategy:

      • Control Stoichiometry: Use a minimal excess of Boc-anhydride (e.g., 1.05-1.1 equivalents).

      • Optimize pH: Maintain a slightly basic pH (8-9) during the reaction to favor N-acylation over alkylation.[10]

      • Alternative Reagents: Consider alternative Boc-protection reagents if the issue persists.

Q: My product is an amine, making silica gel chromatography challenging due to streaking. What are scalable purification alternatives?

A: Relying on chromatography for large-scale purification is often uneconomical.

  • Solution 1: Crystallization. This is the most scalable and cost-effective purification method.

    • Strategy:

      • Salt Screen: Convert the final amine product into a variety of acid addition salts (e.g., hydrochloride, tartrate, mesylate) and perform a crystallization screen with different solvents to find a highly crystalline derivative. Chiral acids like L-tartaric acid can also be used for resolution if the ee is not optimal.

      • Free-Base Crystallization: Screen for conditions to crystallize the free amine directly.

  • Solution 2: Distillation. If the product is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be a viable option.

  • Solution 3: Acid/Base Extraction. A carefully designed aqueous workup with pH adjustments can remove many acidic or basic impurities.

Part 3: Experimental Protocols & Data

Illustrative Protocol: Scalable Asymmetric Reductive Amination

This protocol describes a representative, scalable synthesis starting from a commercially available precursor.

Step 1: Reductive Amination of N-Boc-piperidin-4-one (Illustrative Precursor for a Ring Expansion Route, or a direct precursor if starting from Azepan-4-one)

  • Reactor Setup: To a 20 L hydrogenator, charge N-Boc-azepan-4-one (1.0 kg, 4.69 mol), methanol (10 L), and ammonium acetate (1.8 kg, 23.4 mol).

  • Inerting: Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen gas.

  • Catalyst Addition: Under a positive pressure of nitrogen, add a pre-screened chiral catalyst, for example, a (R,R)-Ts-DPEN-based Rhodium catalyst (e.g., 0.01 mol%).

  • Reaction: Pressurize the reactor to 10 bar with hydrogen and heat to 40 °C. Maintain vigorous stirring.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the ketone. The reaction is typically complete within 18-24 hours.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine can often be purified via crystallization of a suitable salt to enhance both chemical and enantiomeric purity.

Data Summary: Key Parameter Comparison
ParameterAsymmetric Reductive AminationBiocatalysis (AmDH)
Catalyst Transition Metal (Rh, Ru, Ir)Engineered Enzyme
Solvent Organic (MeOH, EtOH, THF)Aqueous Buffer
Temperature 20 - 80 °C25 - 45 °C
Pressure 5 - 50 bar H₂Atmospheric
Typical ee 90 - >99%>99.5%
Pros Broad substrate scope, well-establishedHigh selectivity, green, mild conditions
Cons Requires high pressure, potential for heavy metal contaminationSubstrate-specific, enzyme cost/availability

Part 4: Visualization of Workflows

General Synthetic Workflow Diagram

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation Phase Start Prochiral Ketone Precursor ARA Asymmetric Reductive Amination (Key Chiral Step) Start->ARA Boc Boc Protection (If amine is unprotected) ARA->Boc Workup Aqueous Workup & Solvent Swap Boc->Workup Purify Purification (Crystallization / Salt Formation) Workup->Purify Final (S)-tert-Butyl azepan-4-ylcarbamate Purify->Final

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree: Low Enantiomeric Excess (ee)

G Start Low Enantiomeric Excess (ee) Observed Conds Review Reaction Conditions Start->Conds Cat Evaluate Catalyst System Start->Cat Prod Check Product Stability Start->Prod Temp Lower Temperature? Conds->Temp Temp sensitive? Press Optimize H2 Pressure? Conds->Press Pressure sensitive? Ligand Screen Alternative Chiral Ligands Cat->Ligand Ligand optimal? Purity Verify Catalyst/Ligand Purity & Activity Cat->Purity Catalyst active? Rac Test for Racemization under reaction/workup conditions Prod->Rac Optimize Implement Optimal Conditions Temp->Optimize Press->Optimize Ligand->Optimize

Caption: A decision tree for troubleshooting low enantioselectivity.

References

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Synthesis of azepane derivatives 4 by a sequence of asymmetric... (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • (PDF) Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (2023, March 31). ResearchGate. Retrieved from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Meeting Challenges in Asymmetric Synthesis. (2026, January 29). Pharmaceutical Technology. Retrieved from [Link]

  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. (2024, June 14). Organic Process Research & Development. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Communications Chemistry. Retrieved from [Link]

  • Manufacture of chiral amines using catalytic and flow processing methods. (2025, October 10). GtR. Retrieved from [Link]

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017, May 10). NIH. Retrieved from [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PMC. Retrieved from [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020, September 12). Journal of Pharmaceutical Research. Retrieved from [Link]

  • An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to Chiral 4-Aminoazepanes

Executive Summary & Strategic Analysis The chiral 4-aminoazepane scaffold is a privileged pharmacophore, most notably serving as the central core of the potent Protein Kinase C (PKC) inhibitor (-)-Balanol . Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The chiral 4-aminoazepane scaffold is a privileged pharmacophore, most notably serving as the central core of the potent Protein Kinase C (PKC) inhibitor (-)-Balanol . Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), 7-membered azepanes suffer from significant entropic and enthalpic barriers during ring formation. Furthermore, the specific placement of the amino group at the C4 position introduces unique stereochemical challenges compared to the more accessible C3 isomers.

This guide compares the three dominant synthetic strategies:

  • Ring-Closing Metathesis (RCM): The modern "Gold Standard" for stereochemical precision.

  • Chiral Pool Cyclization: The scalable, cost-effective route utilizing amino acid backbones.

  • Regioselective Ring Expansion (Schmidt/Beckmann): A classical approach often limited by regiochemical ambiguity.

Decision Matrix: Route Selection
FeatureRoute A: RCM Route B: Chiral Pool (Disp.) Route C: Ring Expansion
Stereocontrol Excellent (inherited from precursor)Excellent (inherited from amino acid)Poor to Moderate (substrate dependent)
Step Count Moderate (6-8 steps)High (8-12 steps)Low (2-4 steps)
Scalability Moderate (High dilution required)High (Standard concentrations)High (Exothermic hazards)
Cost High (Ru-catalysts)Low (Commodity reagents)Low
Key Risk Catalyst removal / IsomerizationProtecting group orthogonalityRegioselectivity (Migration ratios)

Strategic Visualizations

Diagram 1: Retrosynthetic Analysis of 4-Aminoazepane

This diagram illustrates the logical disconnection for the three primary routes.

Retrosynthesis Target Target: Chiral 4-Aminoazepane RCM_Strat Strategy 1: Ring-Closing Metathesis Target->RCM_Strat Disconnection Pool_Strat Strategy 2: Nucleophilic Displacement Target->Pool_Strat Exp_Strat Strategy 3: Ring Expansion Target->Exp_Strat Diene Chiral Diene Precursor (from Serine/Garner's Aldehyde) RCM_Strat->Diene Ru-Catalyst Linear Linear Amino-Alcohol (Intramolecular Cyclization) Pool_Strat->Linear SN2 / Mitsunobu Ketone 4-Substituted Cyclohexanone Exp_Strat->Ketone Schmidt/Beckmann

Caption: Retrosynthetic logic flow showing the divergence from the target scaffold to key precursors.

Deep Dive: Synthetic Routes

Route A: Ring-Closing Metathesis (RCM)

Best For: Drug discovery, analog generation, and high-purity requirements.

The RCM approach, popularized in the synthesis of Balanol, relies on constructing a linear diene containing the chiral center (often derived from D-Serine or Garner's aldehyde) and cyclizing it using a Ruthenium carbene complex.

  • Mechanism: The reaction proceeds via a metallacyclobutane intermediate. The key to success is the pre-organization of the linear precursor (often using a sulfonamide or carbamate protecting group) to favor the cis-conformation required for cyclization (Rotamer effect).

  • Critical Insight: While Grubbs I catalysts often fail due to the formation of stable chelates with the nitrogen, Grubbs II or Hoveyda-Grubbs II catalysts are essential for efficient 7-membered ring formation.

Experimental Protocol: RCM of Diene Precursor

Adapted from synthesis of (-)-Balanol core (See Ref 1, 4).

  • Preparation: Dissolve the chiral diene (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Note:High Dilution is Critical. Concentration should be

      
       0.005 M to prevent intermolecular polymerization (ADMET).
      
  • Degassing: Sparge the solution with Argon for 30 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5-10 mol%) as a solid in one portion.

  • Reaction: Reflux (40°C) for 12–24 hours under Argon balloon. Monitor by TLC for disappearance of the diene.

  • Quenching/Workup:

    • Add DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester the Ruthenium.

    • Alternatively, use commercially available scavenger silica (e.g., SiliaMetS®).

  • Purification: Concentrate and purify via flash chromatography.

    • Expected Yield: 85–92%.

Route B: Chiral Pool / Intramolecular Displacement

Best For: Large-scale synthesis where catalyst cost is prohibitive.

This route typically starts with D-Aspartic acid or D-Serine . The strategy involves extending the carbon chain to the required 7-carbon length and then cyclizing via an intramolecular


 reaction or amide coupling followed by reduction.
  • Mechanism: Standard nucleophilic substitution.

  • Challenge: The formation of 7-membered rings is kinetically slow. Cyclization often requires "Gem-disubstituent effect" or rigid protecting groups to bring the reactive ends together.

Route C: Regioselective Ring Expansion (Schmidt Reaction)

Best For: Simple, non-chiral analogs or when racemic mixtures are acceptable.

This classical route treats a 4-substituted cyclohexanone with hydrazoic acid (


) or TMS-Azide.
  • The Flaw: The migration of the carbon atom during the rearrangement is dictated by electronic and steric factors. For 4-substituted cyclohexanones, the migration of the methylene group vs. the methine group is often competitive, leading to a mixture of 4-substituted and 5-substituted azepanes.

  • Modern Modification: Using TMS-Azide and

    
      offers milder conditions than the traditional 
    
    
    
    explosion hazard, but does not fully solve the regioselectivity issue for this specific substitution pattern.

Comparative Data Analysis

The following data aggregates performance metrics from key total syntheses of Balanol and analog studies.

MetricRCM Route (Grubbs II)Chiral Pool (Aspartic Acid)Schmidt Expansion
Precursor Chirality 100% (from D-Serine)100% (from D-Asp)0% (Racemic ketone)
Cyclization Yield 85 - 92%60 - 75%70 - 85% (Mixed isomers)
Regio-purity >99:1>99:1~60:40 (Typical)
Catalyst Cost

$ (Ruthenium)
$ (Standard Reagents)$ (Lewis Acids)
Reaction Time 12 - 24 h24 - 48 h2 - 6 h
Safety Profile Good (Closed system)GoodPoor (Azide hazards)

Workflow Visualization: The RCM Pathway

This diagram details the specific workflow for the most reliable route (Route A), highlighting the critical control points.

RCM_Workflow Start Garner's Aldehyde (Chiral Template) Step1 1. Reductive Amination (Allylamine) 2. Protection (Boc/Cbz) Start->Step1 Step2 1. Acid Hydrolysis 2. Swern Oxidation 3. Vinyl Grignard Step1->Step2 Inter Key Intermediate: Chiral Diene Step2->Inter Step3 RCM Cyclization (Grubbs II, 0.005M) Inter->Step3 Critical Step End Chiral Dehydroazepane Step3->End

Caption: Step-by-step workflow for the RCM synthesis of the 4-aminoazepane core from Garner's Aldehyde.

References

  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Source: Bentham Science / PubMed. Significance: Reviews the total synthesis efforts, highlighting the azepane core construction. URL:[Link]

  • Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. Source: Journal of Organic Chemistry (ACS). Significance: Establishes the RCM protocol using Grubbs catalysts for this specific scaffold. URL:[Link]

  • Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Source: Arkivoc. Significance: Details the regiochemical challenges and conditions (TMS-Azide) for ring expansion of substituted cyclohexanones. URL:[Link]

  • A Unified Approach to the Important Protein Kinase Inhibitor Balanol. Source: Beilstein Journal of Organic Chemistry. Significance: Provides experimental details on the fragment coupling and azepane synthesis. URL:[Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-N

    
    -Amino Acids. 
    Source: Tetrahedron Letters.[1]
    Significance: Discusses the application of RCM to amino acid derivatives for creating 7-membered rings.
    URL:[Link]
    

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for Azepane Synthesis

Introduction: Beyond Traditional Scaffolds The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its conformational flexibility allows for optimal bin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Traditional Scaffolds

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its conformational flexibility allows for optimal binding to a wide range of biological targets, leading to compounds with diverse therapeutic applications, from anticancer to antidiabetic agents.[1][2] Notable examples include the protein kinase inhibitor (-)-balanol and the antihistamine Azelastine.[2] However, the construction of these seven-membered rings, particularly with precise stereochemical control, is a significant synthetic challenge. The entropic and enthalpic barriers to forming medium-sized rings often lead to low yields and favor competing intermolecular reactions.[1][3]

This guide provides a comparative analysis of alternative chiral building blocks for the enantioselective synthesis of azepanes. Moving beyond classical resolution and substrate-controlled approaches, we will explore strategies that leverage the inherent chirality of readily available starting materials and the precision of modern catalytic methods. This analysis is designed for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex, enantiomerically pure azepane derivatives.

The Chiral Pool Approach: Leveraging Nature's Asymmetry

The chiral pool, the collection of abundant, enantiopure compounds from nature, offers an economical and efficient starting point for asymmetric synthesis.[4] By using a starting material that already contains the desired stereocenters, complex and lengthy asymmetric induction steps can be circumvented.

Amino Acids: Versatile Scaffolds for Ring Expansion

L-proline and other amino acids are powerful and inexpensive chiral precursors.[5][6] Their rigid cyclic or defined stereochemical structures provide an excellent foundation for constructing the azepane core, typically through ring expansion strategies.

A common approach involves the ring expansion of pyrrolidines derived from L-proline. This can be achieved via a regioselective ring-opening of a bicyclic azetidinium intermediate, a strategy that has been successfully used to synthesize α-trifluoromethyl azepanes with high enantiomeric excess.[7] The chirality of the starting proline is effectively transferred to the final azepane product.[7]

Logical Workflow: Ring Expansion from L-Proline

Proline L-Proline Pyrrolidine Chiral Pyrrolidine Intermediate Proline->Pyrrolidine Derivatization Bicyclic Bicyclic Azetidinium Intermediate Pyrrolidine->Bicyclic Intramolecular Cyclization Azepane Enantioenriched Azepane Bicyclic->Azepane Nucleophilic Ring Opening

Caption: General strategy for azepane synthesis via proline ring expansion.

Carbohydrates: Templates of Pre-defined Stereochemistry

Carbohydrates offer a rich source of contiguous stereocenters, making them ideal starting materials for the synthesis of heavily hydroxylated azepanes, also known as iminosugars.[8][9] These compounds are potent glycosidase inhibitors with significant therapeutic potential.[9]

Key strategies for converting sugars into azepanes include:

  • Ring-Closing Metathesis (RCM): Diene precursors derived from sugars can be cyclized using ruthenium catalysts to form the seven-membered ring.

  • Reductive Amination: The double reductive amination of sugar-derived dialdehydes is another effective approach.[10]

  • Osmium-Catalyzed Tethered Aminohydroxylation (TA): This powerful method allows for the stereoselective installation of a C-N bond on an allylic alcohol derived from a sugar precursor, ensuring complete regio- and stereocontrol.[8][9][10] Subsequent intramolecular reductive amination completes the formation of the azepane ring.[8][9]

StrategyKey TransformationStereocontrolReference
RCMOlefin metathesisSubstrate-controlled
Reductive AminationCyclization of dialdehydeSubstrate-controlled[10]
Tethered AminohydroxylationOsO₄-catalyzed C-N bond formationReagent-controlled[8][9]
Table 1. Comparison of key strategies for synthesizing polyhydroxylated azepanes from carbohydrates.

Chemoenzymatic Synthesis: The Power of Biocatalysis

Chemoenzymatic synthesis has emerged as a robust and sustainable alternative for producing enantiopure azepanes.[11] This approach combines the exquisite stereoselectivity of enzymes for establishing the key chiral center with the versatility of traditional organic chemistry for subsequent modifications.[11][12]

The core strategy often involves two stages:

  • Biocatalytic Asymmetric Synthesis: An enzyme creates a chiral amine from a prochiral precursor.

  • Chemical Functionalization: The enantioenriched amine is converted into a more complex azepane derivative.[11]

Two main enzymatic methods are employed for the first stage:

  • Asymmetric Reductive Amination: Imine reductases (IREDs) catalyze the reduction of a prochiral cyclic imine to a single enantiomer of the corresponding amine.[11][13][14]

  • Deracemization: Monoamine oxidases (MAOs) selectively oxidize one enantiomer of a racemic amine. This is coupled with a non-selective reducing agent that converts the resulting imine back to the racemic amine, leading to an enrichment of the non-oxidized enantiomer.[11]

Once the enantioenriched 2-arylazepane is formed, it can undergo further chemical modification, such as an organolithium-mediated rearrangement, to generate previously inaccessible 2,2-disubstituted azepanes with high stereospecificity.[11][12]

Workflow: Chemoenzymatic Synthesis of 2,2-Disubstituted Azepanes

cluster_bio Biocatalytic Step cluster_chem Chemical Step Prochiral Prochiral Cyclic Imine or Racemic Amine Enzyme IRED or MAO (e.g., E. coli whole cells) Prochiral->Enzyme ChiralAmine Enantioenriched 2-Arylazepane Enzyme->ChiralAmine Urea N'-Aryl Urea Derivative ChiralAmine->Urea Derivatization Rearrangement Organolithium-mediated Rearrangement Urea->Rearrangement FinalProduct Enantioenriched 2,2-Disubstituted Azepane Rearrangement->FinalProduct

Caption: Chemoenzymatic workflow combining biocatalysis and chemical synthesis.

EnzymeReaction TypeSubstrateProduct e.e. (%)Conversion (%)Reference
IRED-S-2Asymmetric Reduction2-Ph-TH-azepine>99 (S)>99[11]
IRED-R-1Asymmetric Reduction2-Ph-TH-azepine>99 (R)>99[11]
MAO-N D9Deracemization(±)-2-Ph-azepane>99 (R)48[11]
Table 2. Performance of selected enzymes in the synthesis of chiral 2-arylazepanes. Data synthesized from Zawodny et al., 2018.[11]

Asymmetric Ring-Closing and Cycloaddition Strategies

These methods construct the azepane ring directly while simultaneously setting the stereochemistry, or they utilize chiral precursors in powerful ring-forming reactions.

Ring-Closing Metathesis (RCM)

RCM has become a cornerstone for the synthesis of medium-sized rings.[15][16] The reaction involves the intramolecular cyclization of a diene precursor catalyzed by ruthenium or molybdenum complexes.[15] Chirality can be introduced either by using a chiral catalyst or, more commonly, by starting with an enantioenriched diene precursor. For instance, optically active cyclic α-allyl-β-oxoesters can undergo olefin cross-metathesis followed by a fourfold hydrogenation sequence to yield [b]-annulated azepane scaffolds.[17]

Workflow: Ring-Closing Metathesis (RCM) for Azepane Synthesis

Precursor Acyclic Diene (Chiral or Achiral) Catalyst Ru or Mo Catalyst (e.g., Grubbs, Hoveyda-Grubbs) Precursor->Catalyst Azepine Unsaturated Azepine Intermediate Catalyst->Azepine RCM Azepane Substituted Azepane Azepine->Azepane Reduction

Caption: General schematic of Ring-Closing Metathesis for azepane formation.

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and powerful means to construct the azepane core.

  • [5+2] Cycloadditions: A two-step formal [5+2] cycloaddition has been developed using a photochemical rearrangement of N-vinylpyrrolidinones, which are readily formed from the condensation of pyrrolidinones and aldehydes.[18][19] This method allows for the creation of densely functionalized azepin-4-ones.[19] Intermolecular hetero-[5+2] cycloadditions between oxidopyrylium ylides and cyclic imines have also been reported with excellent control of regio- and stereoselectivity.[7]

  • [3+2+2] Cycloadditions: Activated aziridines can undergo a three-component cycloaddition with two alkyne molecules, catalyzed by HSbF₆, to produce diversely substituted azepine derivatives.[20]

Experimental Protocols

Protocol 1: IRED-Catalyzed Asymmetric Reductive Amination

This protocol is based on methodologies utilizing lyophilized E. coli whole cells overexpressing an imine reductase (IRED) and a glucose dehydrogenase for cofactor regeneration.[11]

  • Reaction Setup: In a suitable vessel, suspend lyophilized E. coli cells containing the desired IRED variant in a phosphate buffer (e.g., 100 mM, pH 7.5).

  • Cofactor & Co-substrate: Add NAD(P)H as the cofactor and D-glucose as the co-substrate for the dehydrogenase.

  • Substrate Addition: Add the prochiral cyclic imine substrate (e.g., 2-aryl-3,4,5,6-tetrahydro-2H-azepine).

  • Incubation: Shake the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by chiral HPLC or GC.

  • Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting chiral amine by flash column chromatography.

Protocol 2: MAO-N-Catalyzed Deracemization

This protocol utilizes a whole-cell system containing an engineered monoamine oxidase (MAO-N) for the enantioselective oxidation of one enantiomer, coupled with a non-selective chemical reduction.[11]

  • Reaction Setup: Suspend lyophilized E. coli cells overexpressing the desired MAO-N variant (e.g., D9) in a phosphate buffer (e.g., 100 mM, pH 8.0).

  • Substrate & Reductant: Add the racemic 2-arylazepane substrate and an ammonia-borane complex as the reducing agent.

  • Incubation: Shake the reaction mixture at 30°C. The MAO-N will selectively oxidize one enantiomer to the imine, which is then non-selectively reduced back to the racemic amine by the borane, leading to an enrichment of the desired enantiomer.

  • Monitoring: Monitor the enantiomeric excess of the remaining amine over time using chiral HPLC or GC.

  • Work-up and Purification: Upon completion, work up the reaction as described in Protocol 1.

Comparative Summary and Outlook

The choice of a chiral building block for azepane synthesis is a strategic decision that depends on the target molecule's complexity, desired substitution pattern, and scalability requirements.

Building Block ClassKey AdvantagesKey ConsiderationsBest Suited For
Amino Acids Readily available, low cost, well-defined stereochemistry.Often requires multi-step functional group interconversions and ring expansion.Substituted azepanes where the final stereocenter corresponds to the α-carbon of the amino acid.
Carbohydrates Abundant, highly functionalized with multiple pre-set stereocenters.Protecting group manipulations can be extensive; may require several steps to reach the azepane core.Polyhydroxylated azepanes (iminosugars) and analogues.
Chemoenzymatic Exceptional enantioselectivity (>99% e.e.), mild reaction conditions, sustainable.Requires screening of enzyme libraries; substrate scope can be limited by the enzyme's active site.Enantiopure 2-substituted azepanes and derivatives where the chiral center is adjacent to the nitrogen.
Asymmetric Catalysis High catalytic efficiency, potential for diverse substitution patterns.Catalyst cost and sensitivity; optimization of reaction conditions can be intensive.Novel azepane scaffolds where chirality is installed during the key ring-forming step.
Table 3. Strategic comparison of alternative chiral building blocks for azepane synthesis.

The field of azepane synthesis is continually evolving. The increasing accessibility and power of biocatalytic methods are making chemoenzymatic routes highly attractive for industrial applications. Concurrently, the development of novel cycloaddition strategies and more efficient ring-closing metathesis catalysts continues to expand the synthetic chemist's toolbox. Future advances will likely focus on combining these powerful strategies and developing direct, enantioselective C-H functionalization methods to decorate the azepane core, further streamlining the path to these vital therapeutic agents.

References

  • Zawodny, J. et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877. Available at: [Link]

  • Various Authors. (n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. ResearchGate. Available at: [Link]

  • Zhou, M.-B., Song, R.-J., & Li, J.-H. (2014). Synthesis of Azepines by HSbF6-Catalyzed Cycloaddition of Aziridines with Acetylenes. Angewandte Chemie International Edition, 53, 4196–4199. Available at: [Link]

  • Various Authors. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. Request PDF on ResearchGate. Available at: [Link]

  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(19), 2755-2758. Available at: [Link]

  • Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Organic Chemistry Portal. Available at: [Link]

  • France, S. P. et al. (2017). Biocatalytic Routes to Enantiomerically Enriched Dibenz[c,e]azepines. ResearchGate. Available at: [Link]

  • Aeissen, E. et al. (2023). Synthesis of azepane derivatives 4 by a sequence of asymmetric... ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. SciSpace. Available at: [Link]

  • Zawodny, J. et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • France, S. P. et al. (2017). Biocatalytic Routes to Enantiomerically Enriched Dibenz[c,e]azepines. White Rose Research Online. Available at: [Link]

  • Various Authors. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

  • Gualtierotti, J. B. et al. (2023). Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aeissen, E. et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Barbero, A. et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters. Available at: [Link]

  • Wishka, D. G. et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Jayakanthan, S. et al. (2009). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wishka, D. G. et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B. V. S. et al. (2012). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ceballos, M. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. Available at: [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Amanote Research. Available at: [Link]

  • Ceballos, M. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Available at: [Link]

  • Various Authors. (2023). Recent Advances in Synthetic Routes to Azacycles. MDPI. Available at: [Link]

  • Ceballos, M. et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. FLORE. Available at: [Link]

  • Wikipedia. (n.d.). Chiral pool. Wikipedia. Available at: [Link]

  • Weatherhead, G. S. et al. (2000). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. PMC. Available at: [Link]

  • Meyers, J. et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. Available at: [Link]

  • Di-Ping, W. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Various Authors. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. Available at: [Link]

  • Philippova, A. N. et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Cativiela, C. & Díaz-de-Villegas, M. D. (2012). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Tetrahedron: Asymmetry. Available at: [Link]

  • Various Authors. (2023). Functionalized Dialdehydes as Promising Scaffolds for Access to Heterocycles and beta-Amino Acids: Synthesis of Fluorinated Piperidine and Azepane Derivatives. Repository of the Academy's Library. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes. Request PDF on ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. Available at: [Link]

  • Alajarin, M. et al. (2017). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers. Available at: [Link]

  • Reddy, P. V. G. & Lee, K. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: [Link]

  • Pyne, S. G. et al. (1995). Asymmetric synthesis of proline derivatives from (2R) and (2S)-2-tert-butyl-3-zenzoyl-4-methyleneoxazolidin-5-one. The University of Western Australia Research Repository. Available at: [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis. Available at: [Link]

  • Various Authors. (2020). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Application of chiral building blocks to the synthesis of drugs. e-EROS. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of Enantiomers Derived from (S)-tert-Butyl azepan-4-ylcarbamate

In the landscape of modern drug discovery, the conformational intricacies of a molecule are paramount. The three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inert...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the conformational intricacies of a molecule are paramount. The three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inert, or even harmful, compound. This principle is vividly illustrated in the study of chiral molecules, particularly those built upon privileged scaffolds like the azepane ring. This guide provides an in-depth technical comparison of the biological activities of enantiomers derived from the versatile chiral building block, (S)-tert-butyl azepan-4-ylcarbamate, and its analogs. We will explore the causal relationship between stereochemistry and biological function, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a comprehensive understanding of this critical aspect of medicinal chemistry.

The azepane motif, a seven-membered nitrogen-containing heterocycle, is a cornerstone in the design of a wide array of pharmacologically active agents, from kinase inhibitors to central nervous system modulators.[1] Its inherent conformational flexibility allows for extensive decoration and fine-tuning of its interaction with biological targets.[2] When a chiral center is introduced, as in (S)-tert-butyl azepan-4-ylcarbamate, the resulting derivatives exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[3]

This guide will use a case study of a chiral bicyclic azepane, a complex derivative of the core azepane structure, to illustrate the stark differences in the biological activity of its enantiomers against monoamine transporters.

The Critical Role of Chirality: A Case Study of a Bicyclic Azepane Derivative

A compelling example of stereospecificity is found in the biological evaluation of an N-benzylated bicyclic azepane, whose enantiomers were separated and evaluated for their ability to inhibit monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[4]

Synthesis and Enantiomeric Resolution

The synthesis of such chiral azepane derivatives often involves stereoselective methods to control the three-dimensional arrangement of atoms. Once a racemic mixture of the final compound is obtained, the individual enantiomers must be separated for individual biological evaluation. A common and effective method for this is chiral-phase High-Performance Liquid Chromatography (HPLC).

The logical workflow for the synthesis, separation, and evaluation of these enantiomers is depicted below.

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Outcome A Racemic Bicyclic Azepane Synthesis B Chiral-Phase HPLC Separation A->B C (R,R)-Enantiomer B->C D (S,S)-Enantiomer B->D E Monoamine Transporter Inhibition Assays (NET, DAT, SERT) C->E D->E F Comparative Data Analysis (IC50 Determination) E->F G Stereospecific Structure-Activity Relationship (SAR) F->G

Caption: Workflow for the synthesis, separation, and comparative biological evaluation of chiral azepane enantiomers.

Comparative Biological Activity

The isolated enantiomers of the N-benzylated bicyclic azepane were tested for their inhibitory activity against NET, DAT, and SERT. The results, summarized in the table below, demonstrate a significant difference in potency between the (R,R) and (S,S) enantiomers.

CompoundTargetIC50 (nM)[4]
(R,R)-1a NET60 ± 7
DAT230 ± 12
SERT250 ± 32
(S,S)-1a NET1600 ± 100
DAT>10,000
SERT>10,000

As the data clearly indicates, the (R,R)-enantiomer is a potent inhibitor of NET, with an IC50 value of 60 nM.[4] In stark contrast, the (S,S)-enantiomer is approximately 26-fold less active against NET, with an IC50 of 1.6 µM.[4] This dramatic difference in potency underscores the critical importance of stereochemistry in the interaction between the drug molecule and its biological target. The (R,R)-enantiomer also displayed significant activity at DAT and SERT, whereas the (S,S)-enantiomer was largely inactive against these transporters.[4]

This stereospecificity arises from the three-dimensional arrangement of the molecule, which dictates how well it fits into the binding pocket of the transporter protein. The (R,R)-enantiomer likely adopts a conformation that allows for optimal interactions with key amino acid residues in the binding site, leading to high-affinity binding and potent inhibition. The (S,S)-enantiomer, being a mirror image, cannot achieve the same favorable interactions and thus exhibits significantly weaker binding and inhibitory activity.

G cluster_0 Drug-Receptor Interaction cluster_1 (R,R)-Enantiomer (Eutomer) cluster_2 (S,S)-Enantiomer (Distomer) R_enantiomer Receptor_R R_enantiomer->Receptor_R High Affinity Binding S_enantiomer Receptor_S S_enantiomer->Receptor_S Low Affinity Binding

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. Below are representative methodologies for the key experiments discussed.

Chiral-Phase High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of a racemic mixture of a chiral azepane derivative.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol)

  • Racemic mixture of the azepane derivative

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution and Detection: The enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times). Monitor the elution profile using the UV detector.

  • Fraction Collection: Collect the separated enantiomeric fractions as they elute from the column.

  • Purity Analysis: Analyze the purity of the collected fractions to ensure complete separation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of each enantiomer in inhibiting the uptake of a radiolabeled substrate by monoamine transporters.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT

  • Radiolabeled substrate (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, [³H]serotonin for SERT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compounds (the separated (R,R) and (S,S) enantiomers) at various concentrations

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10-20 minutes) at room temperature.[2]

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.[2]

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C to allow for substrate uptake.[2]

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control. Plot the inhibition data against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The comparative analysis of enantiomers derived from chiral azepane scaffolds, such as the bicyclic derivative discussed, provides a clear and compelling demonstration of the profound impact of stereochemistry on biological activity. The significant difference in potency between the (R,R) and (S,S) enantiomers against monoamine transporters highlights the necessity of evaluating individual enantiomers in the drug discovery process. The use of chiral building blocks like (S)-tert-butyl azepan-4-ylcarbamate is a critical strategy in the synthesis of enantiomerically pure compounds, which can lead to the development of more potent, selective, and safer therapeutic agents. This guide underscores the importance of integrating stereochemical considerations throughout the drug discovery and development pipeline, from initial design and synthesis to preclinical and clinical evaluation.

References

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available at: [Link]

  • Save My Exams. (2024). Chirality & Drug Production. A Level Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Cost-Benefit Analysis of Chiral Azepane Synthesis Strategies

Executive Summary The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for high-value therapeutics such as (-)-Balanol (PKC inhibitor), Caprolactam derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for high-value therapeutics such as (-)-Balanol (PKC inhibitor), Caprolactam derivatives, and various dopamine receptor antagonists. However, the synthesis of chiral azepanes presents a thermodynamic paradox: the formation of 7-membered rings is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular interactions), making them significantly harder to access than their 5- or 6-membered counterparts (pyrrolidines/piperidines).

This guide provides a technical cost-benefit analysis of the three dominant synthetic strategies: Ring-Closing Metathesis (RCM) , Asymmetric Ring Expansion , and Chiral Pool Synthesis .

Strategic Decision Matrix
MetricStrategy A: RCM Strategy B: Ring Expansion Strategy C: Chiral Pool
Primary Driver Speed & Functional ToleranceAtom Economy & NoveltyLow Material Cost
Key Cost Catalysts (Ru)Safety Engineering (Azides)Labor (Step Count)
Scalability Moderate (Dilution required)High (Flow chemistry recommended)High
Chirality Source Substrate ControlCatalyst/Auxiliary ControlStarting Material

Strategy A: Ring-Closing Metathesis (RCM)

The High-Performance / High-Cost Route

RCM has become the industry standard for generating medium-sized rings due to its high functional group tolerance. It relies on the formation of a diene precursor followed by ruthenium-catalyzed cyclization.[1]

Mechanism & Causality

The reaction is driven by the release of volatile ethylene gas (entropic driving force) and the formation of the thermodynamically stable cycloalkene.

  • Critical Constraint: 7-membered rings suffer from "conformational mobility." Without conformational constraints (e.g., a fused ring or bulky protecting group like Boc/Ts), the chain ends may not meet, leading to oligomerization.

  • The Dilution Factor: To favor intramolecular cyclization over intermolecular polymerization, reactions must often be run at high dilution (0.001 M – 0.01 M), which severely impacts Process Mass Intensity (PMI) and solvent costs.

Experimental Protocol: RCM of a Chiral Diene

Target: Protected 4-hydroxy-azepane derivative.

  • Preparation: Dissolve the chiral diene precursor (1.0 equiv) in degassed anhydrous Dichloromethane (DCM) to a final concentration of 5 mM (Critical for yield).

  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II catalyst (2–5 mol%).

    • Expert Tip: If the substrate contains a basic amine, add 1.0 equiv of p-toluenesulfonic acid (TsOH) or use the N-Boc protected amine to prevent Ruthenium coordination/deactivation.

  • Reflux: Heat to reflux (40 °C) for 2–4 hours under Ar/N2 atmosphere.

  • Quenching: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to deactivate the Ru-carbene species.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Visualization: RCM Workflow

RCM_Workflow cluster_0 Pre-Reaction cluster_1 Catalytic Cycle Diene Chiral Diene (Substrate) Ru_Cat Grubbs II (2-5 mol%) Diene->Ru_Cat Initiation Solvent DCM (Degassed) High Dilution (5mM) Solvent->Ru_Cat Intermediate Ru-Metallacycle Ru_Cat->Intermediate Metathesis Ethylene Ethylene Gas (Byproduct) Intermediate->Ethylene Release Product Chiral Azepene (Target) Intermediate->Product Ring Close

Caption: RCM pathway showing the conversion of linear diene to cyclic azepene driven by ethylene release.

Strategy B: Asymmetric Ring Expansion (Schmidt/Beckmann)

The Atom-Economy / High-Risk Route

This strategy involves expanding a readily available chiral cyclohexanone into a 7-membered lactam (which is then reduced to the azepane). The Intramolecular Schmidt Reaction utilizing hydroxyalkyl azides is particularly powerful for generating chiral bicyclic azepanes.

Mechanism & Causality

The reaction proceeds via the addition of an azide to a ketone, followed by an acid-catalyzed rearrangement.

  • Stereoelectronic Control: The migration of the carbon bond is dictated by the anti-periplanar alignment relative to the diazonium leaving group. This allows for predictable chirality transfer from the starting material to the product.

  • Safety Constraint: Organic azides are potentially explosive. The Carbon-to-Nitrogen ratio (

    
    ) must be 
    
    
    
    to ensure stability.
Experimental Protocol: Asymmetric Schmidt Reaction

Target: Bicyclic Azepane Lactam.

  • Reagent Generation: Prepare the hydroxyalkyl azide from the corresponding chiral amino alcohol using triflic anhydride (

    
    ) and sodium azide (
    
    
    
    ). Warning: Use a blast shield.
  • Cyclization: Dissolve the ketone (1.0 equiv) and hydroxyalkyl azide (1.2 equiv) in DCM.

  • Lewis Acid Activation: Add

    
     (2.0 equiv) dropwise at 0 °C.
    
  • Rearrangement: Allow to warm to RT. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Quench with saturated

    
    .
    
Data Visualization: Schmidt Rearrangement Logic

Schmidt_Reaction Ketone Chiral Ketone (Cyclohexanone) Adduct Azidohydrin Intermediate Ketone->Adduct + Azide / Acid Azide Alkyl Azide (Reagent) Azide->Adduct Migration 1,2-Migration (-N2 Gas) Adduct->Migration Stereoelectronic Control Lactam Chiral Lactam (7-Membered) Migration->Lactam Ring Expansion Azepane Chiral Azepane (Reduced) Lactam->Azepane LiAlH4 Red.

Caption: Asymmetric Schmidt reaction pathway transforming a 6-membered ketone to a 7-membered azepane.

Strategy C: Chiral Pool Synthesis

The Low-Material-Cost / High-Labor Route

This approach utilizes abundant chiral starting materials (e.g., D-Glucose, L-Lysine) and reshapes them into the azepane core. This is common for synthesizing iminosugars (polyhydroxylated azepanes).

Mechanism & Causality

The strategy relies on "cutting and pasting." You use the existing stereocenters of a sugar, cleave the ring (oxidative cleavage), and then re-cyclize (reductive amination) to form the larger ring.

  • The Yield Trap: While starting materials are cheap ($/kg), the linear step count (often 8-12 steps) results in low overall yields (typically <10%).

  • Protection Group Overhead: Significant mass is wasted adding and removing protecting groups (Benzyl, Acetyl, etc.) to manage the reactivity of hydroxyl groups.

Experimental Protocol: Glucose to Azepane Transformation
  • Zinc-Mediated Fragmentation: Treat protected iodoglucose with activated Zn in refluxing ethanol to induce ring opening/fragmentation to the acyclic aldehyde.

  • Reductive Amination: React the resulting aldehyde with benzylamine in the presence of

    
     (1.5 equiv) in MeOH at pH 5–6.
    
  • Cyclization: The secondary amine attacks the terminal electrophile (often an epoxide or displaced halide) to close the 7-membered ring.

Head-to-Head Cost-Benefit Analysis

The following table synthesizes experimental data from key literature sources (e.g., J. Am. Chem. Soc., Org. Lett.) to compare the efficiency of these routes for a standard substituted azepane target.

MetricRCM (Grubbs II) Schmidt Expansion Chiral Pool (Glucose)
Step Count Low (3–5 steps)Medium (5–7 steps)High (10–14 steps)
Overall Yield High (40–60%)Moderate (30–50%)Low (5–15%)
Reagent Cost High (

$) - Ru Catalysts
Low ($) - Azides/AcidsLow ($) - Sugars
Safety Risk Low (Standard chemicals)High (Explosive Azides)Low
E-Factor (Waste) High (Dilute solvents)Low (Atom economical)High (Protecting groups)
Stereo-Fidelity >99% ee (substrate dependent)>95% ee (migration dependent)>99% ee (natural source)
Ideal Use Case Late-stage functionalizationScale-up of specific coresDiscovery/Iminosugars
Decision Logic for Researchers
  • Choose RCM if: You need to make a library of analogs quickly for SAR studies and material cost is not the primary constraint.

  • Choose Ring Expansion if: You are moving to process scale-up (>100g) and need a cost-effective, atom-economical route (provided you have flow chemistry capabilities to handle azides safely).

  • Choose Chiral Pool if: You require specific polyhydroxylated patterns (iminosugars) that map directly onto carbohydrate stereochemistry.

References

  • Grubbs, R. H., & Miller, S. J. (1995). "Synthesis of Macrolactams and Macrocycles via Ring-Closing Olefin Metathesis." Fu, G. C.; Grubbs, R. H. J. Am. Chem. Soc.

  • Aubé, J., et al. (2003). "Asymmetric Schmidt Reaction of Hydroxyalkyl Azides with Ketones." Journal of the American Chemical Society.[2]

  • O'Brien, P., et al. (2014). "Catalytic Asymmetric Synthesis of Azepanes." Organic Letters.

  • Dhavale, D. D., et al. (2023). "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars." Organic Letters.

  • BenchChem Protocols. (2025). "Optimizing reaction conditions for azepane ring formation."

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Safety & Regulatory Compliance

Safety

(S)-tert-Butyl azepan-4-ylcarbamate proper disposal procedures

Topic: (S)-tert-Butyl azepan-4-ylcarbamate Proper Disposal Procedures Executive Summary: The "Boc-Pop" Hazard Immediate Action Required: Do NOT dispose of (S)-tert-Butyl azepan-4-ylcarbamate in acidic waste streams. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-tert-Butyl azepan-4-ylcarbamate Proper Disposal Procedures

Executive Summary: The "Boc-Pop" Hazard

Immediate Action Required: Do NOT dispose of (S)-tert-Butyl azepan-4-ylcarbamate in acidic waste streams.

As a Senior Application Scientist, I must highlight a specific, often-overlooked hazard associated with this compound. While the Safety Data Sheet (SDS) classifies it as a standard irritant, its chemical structure contains a Boc (tert-butyloxycarbonyl) protecting group.

The Risk: The Boc group is acid-labile. If this solid or its mother liquor is inadvertently mixed with acidic waste (e.g., waste containing TFA, HCl, or acetic acid), it will undergo acidolysis. This reaction generates isobutylene gas and CO₂ . In a sealed waste drum, this rapid gas evolution can cause significant pressure buildup, leading to container failure or explosion (colloquially known in process chemistry as the "Boc-Pop").

Directive: Segregate strictly into Non-Halogenated / Non-Acidic organic waste streams.

Chemical Profile & Hazard Identification

Before handling, verify the identity of the material to ensure this protocol applies.

Parameter Data
Chemical Name (S)-tert-Butyl azepan-4-ylcarbamate
CAS Number 1017575-47-1 (or 1032684-85-7 depending on salt/isomer specifics)
Formula C₁₁H₂₂N₂O₂
Physical State Solid (White to off-white powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible Dust potential
Reactivity Acid Sensitive (Gas generation), Stable to Bases

GHS Classifications:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Disposal Decision Matrix

The following diagram illustrates the critical decision pathways for disposing of this compound safely.

DisposalWorkflow Start Waste Generation: (S)-tert-Butyl azepan-4-ylcarbamate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution Segregation CRITICAL STEP: Segregate from ACIDS SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Double Bag (LDPE) or Wide-Mouth HDPE Drum Segregation->ContainerSolid Solid Path ContainerLiquid Solvent Waste Container (Non-Halogenated) Segregation->ContainerLiquid Liquid Path Labeling Labeling: 'Contains Boc-Amine' 'NO ACIDS' ContainerSolid->Labeling ContainerLiquid->Labeling Vendor Transfer to EHS/Waste Vendor Labeling->Vendor Destruction Final Disposal: High-Temp Incineration Vendor->Destruction

Figure 1: Decision tree emphasizing the critical segregation from acidic waste streams to prevent gas evolution.

Detailed Operational Procedures

Scenario A: Solid Waste Disposal (Excess Reagent/Spoiled Batches)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a plastic liner.

  • Protocol:

    • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities (>100g) where dust is possible, use a P95 respirator or work in a fume hood.

    • Bagging: Place the solid material into a clear LDPE zip-lock bag. Squeeze out excess air and seal.

    • Secondary Containment: Place the sealed bag into the primary waste container.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "(S)-tert-Butyl azepan-4-ylcarbamate"

      • Hazard Checkbox: Toxic/Irritant.[1][2][3]

      • Special Note: Write "BOC-PROTECTED: DO NOT MIX WITH ACID" clearly on the tag.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Context: Typically dissolved in DCM, Ethyl Acetate, or THF.[4]

  • Protocol:

    • pH Check: Before pouring into a waste drum, verify the receiving drum does not contain acidic waste (pH < 4).

    • Segregation:

      • If dissolved in DCM : Dispose in "Halogenated Organic Waste."

      • If dissolved in EtOAc/THF/MeOH : Dispose in "Non-Halogenated Organic Waste."

    • Quenching (Optional but Recommended for Large Volumes): If you have a large volume (>1L) of solution containing this amine, consider washing the organic layer with a saturated Sodium Bicarbonate (NaHCO₃) solution before disposal. This ensures the waste stream remains slightly alkaline, neutralizing any trace acids that might trigger deprotection later.

Scenario C: Spill Cleanup
  • Ventilation: Ensure the fume hood is active or the room is well-ventilated.

  • Sweep: Gently sweep up solids to avoid creating dust. Do not use a vacuum cleaner unless it is explosion-proof (due to dust explosion risks).

  • Wipe: Wipe the surface with a solvent-dampened paper towel (Ethanol or Isopropanol).

  • Disposal: Place all cleanup materials (wipes, gloves) into the solid waste container described in Scenario A.

Regulatory & Compliance (RCRA Context)

  • RCRA Status: This specific compound is not listed on the EPA P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its pure solid form.

  • Best Practice: Despite the lack of a specific RCRA code, pharmaceutical industry best practices dictate treating it as Hazardous Chemical Waste .

  • Destruction Method: The preferred method of destruction is High-Temperature Incineration . This ensures the complete oxidation of the nitrogen-containing azepane ring, preventing the release of bioactive amines into the environment.

References

  • Sigma-Aldrich. (n.d.). tert-Butyl (S)-azepan-4-ylcarbamate SDS. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[5] Resource Conservation and Recovery Act (RCRA) Regulations.[5] Retrieved from

  • American Chemical Society (ACS) GCI Pharmaceutical Roundtable. (2026). Reagent Guides: BOC Deprotection and Handling. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl carbamate derivatives. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-tert-Butyl azepan-4-ylcarbamate

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling of (S)-tert-Butyl azepan-4-ylcarbamate (CAS No. 1017575-47-1). Beyond a simple checklist, this document, crafted from the perspective of a Senior Application Scientist, delves into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols that protect you and your research.

(S)-tert-Butyl azepan-4-ylcarbamate is a key building block in medicinal chemistry. While an invaluable tool, it is classified under the Globally Harmonized System (GHS) with the hazard statement H302: "Harmful if swallowed". This classification, along with the signal word "Warning" and the GHS07 pictogram (exclamation mark), necessitates a thoughtful and rigorous approach to personal protective equipment (PPE).

Foundational Principles of Protection

Before any laboratory work commences, a thorough and site-specific risk assessment is paramount. This guide serves as a robust foundation for that assessment, but it is the responsibility of the end-user to adapt these recommendations to their specific experimental context. The core tenets of our safety philosophy are:

  • Engineering Controls as the First Line of Defense: Always handle (S)-tert-Butyl azepan-4-ylcarbamate in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Personal Protective Equipment as the Essential Barrier: When engineering controls are not sufficient to eliminate exposure risk, appropriate PPE is mandatory.

  • Hygiene as a Critical Safeguard: Practicing good laboratory hygiene, such as washing hands thoroughly after handling and before leaving the laboratory, is a simple yet effective measure to prevent accidental ingestion.

Selecting the Appropriate Personal Protective Equipment

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," provides the basis for our PPE selection. The following table outlines the recommended PPE for various laboratory operations involving (S)-tert-Butyl azepan-4-ylcarbamate.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields (ANSI Z87.1 or EN166 compliant)Nitrile or neoprene gloves (inspect for integrity before use)Standard laboratory coatNot generally required if handled in a fume hood or ventilated enclosure. If dust is generated, a NIOSH-approved N95 respirator is recommended.
Dissolving and Solution Handling Chemical splash goggles (ANSI Z87.1 or EN166 compliant)Nitrile or neoprene gloves (consider double-gloving for larger volumes)Standard laboratory coatNot required with adequate ventilation.
Reaction Setup and Workup Chemical splash goggles and a face shieldNitrile or neoprene gloves (consult manufacturer's compatibility data)Chemical-resistant apron over a laboratory coatNot required when performed in a chemical fume hood.
Large-Scale Operations (>50g) Chemical splash goggles and a face shieldHeavier-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge may be necessary based on the risk assessment.
A Deeper Dive into PPE Selection: The "Why"
  • Eye and Face Protection: The precautionary statement P305+P351+P338, "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing," underscores the importance of protecting the eyes. While safety glasses provide basic protection from projectiles, chemical splash goggles offer a more complete seal around the eyes, which is crucial when handling solutions. A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.

  • Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves generally provide adequate protection against incidental contact. However, for prolonged handling or immersion, it is essential to consult the glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Inhalation of the solid dust should be avoided. While a fume hood is the primary means of controlling airborne particulates, a NIOSH-approved N95 respirator can provide an additional layer of protection, particularly if engineering controls are not available or during spill cleanup.

Procedural Guidance: A Step-by-Step Approach to Safety

The following workflow provides a logical sequence for the safe handling of (S)-tert-Butyl azepan-4-ylcarbamate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Gather All Necessary PPE prep_2->prep_3 handle_1 Don Appropriate PPE prep_3->handle_1 handle_2 Weigh Solid in Ventilated Enclosure handle_1->handle_2 handle_3 Perform Experimental Manipulations handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 clean_2 Segregate and Dispose of Waste clean_1->clean_2 clean_3 Doff and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 cluster_disposal Disposal Pathway waste_gen Waste Generation (Solid, Solutions, Contaminated PPE) disposal_1 Segregate into Designated, Labeled Hazardous Waste Containers waste_gen->disposal_1 disposal_2 Store in a Secure, Ventilated Area disposal_1->disposal_2 disposal_3 Arrange for Pickup by a Licensed Waste Disposal Service disposal_2->disposal_3

Waste segregation and disposal workflow.

Consult your institution's environmental health and safety (EHS) office for specific guidelines on waste stream segregation and disposal procedures. Do not empty into drains or release into the environment.[1][2]

By adhering to these guidelines, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your research environment.

References

  • [Generic Safety Data Sheet Information on Disposal]. [Link]

  • 3M. SAFETY DATA SHEET - Scotchgard™ Fabric Water Shield. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

  • ChemRadar. GHS Classification Search Tool. [Link]

Sources

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